molecular formula C10H9N3O2 B1418605 Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate CAS No. 144252-20-0

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Cat. No.: B1418605
CAS No.: 144252-20-0
M. Wt: 203.2 g/mol
InChI Key: AQRBKBKWRUXTGA-UHFFFAOYSA-N
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Description

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRBKBKWRUXTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235724
Record name Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate
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Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144252-20-0
Record name Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridinyl-Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] When functionalized with a pyridinyl moiety, the resulting pyridinyl-pyrazole framework offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and tunable physicochemical properties. This makes Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its structure is particularly relevant in the development of kinase inhibitors, anti-inflammatory agents, and compounds targeting various receptors in the central nervous system.[3][4]

This guide provides a comprehensive, in-depth technical overview of a robust and reliable two-step synthetic route to Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, designed for researchers, scientists, and drug development professionals. The methodology is grounded in the classical Knorr pyrazole synthesis, a testament to its enduring efficiency and scalability. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a protocol, but a framework for understanding and optimizing the reaction.

Overall Synthetic Pathway

The synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is efficiently achieved through a two-step sequence. The first step involves a Claisen condensation to construct the key 1,3-dicarbonyl intermediate. This is followed by a cyclization reaction with hydrazine to form the pyrazole ring.

G cluster_0 Overall Synthesis 4-Acetylpyridine 4-Acetylpyridine Intermediate Methyl 4-(pyridin-4-yl)-2,4-dioxobutanoate 4-Acetylpyridine->Intermediate 1. NaOMe, Methanol 2. Dimethyl Oxalate Dimethyl Oxalate Dimethyl Oxalate Dimethyl Oxalate->Intermediate Final_Product Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate Intermediate->Final_Product Hydrazine, Acetic Acid Hydrazine Hydrazine Hydrazine->Final_Product G cluster_mech1 Claisen Condensation Mechanism start 4-Acetylpyridine Enolate Formation step2 Nucleophilic Attack start->step2 Reacts with Dimethyl Oxalate step3 Tetrahedral Intermediate step2->step3 step4 Elimination of Methoxide step3->step4 product 1,3-Dicarbonyl Product step4->product

Caption: Mechanism of the Claisen condensation step.

Detailed Experimental Protocol: Methyl 4-(pyridin-4-yl)-2,4-dioxobutanoate
  • Materials and Reagents:

    • 4-Acetylpyridine

    • Dimethyl oxalate

    • Sodium methoxide (NaOMe)

    • Methanol (anhydrous)

    • Toluene (anhydrous)

    • Hydrochloric acid (HCl), 1M

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Diethyl ether

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene and anhydrous methanol.

    • Carefully add sodium methoxide to the solvent mixture and stir until fully dissolved.

    • Add 4-acetylpyridine dropwise to the stirred solution at room temperature.

    • In a separate flask, dissolve dimethyl oxalate in anhydrous toluene.

    • Add the dimethyl oxalate solution dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully quench with 1M HCl until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel.

Data Summary: Claisen Condensation
ParameterValue/DescriptionRationale
Base Sodium Methoxide (NaOMe)Strong, non-nucleophilic base to facilitate enolate formation.
Solvent Toluene/MethanolToluene provides a suitable boiling point for reflux, while methanol is the solvent for the base.
Temperature RefluxProvides the necessary activation energy for the condensation.
Reaction Time 4-6 hoursTypical duration for this type of condensation, should be monitored by TLC.
Work-up Acidic quench, extractionNeutralizes the base and isolates the product.
Purification Recrystallization/ChromatographyTo remove unreacted starting materials and by-products.
Expected Yield 60-75%Based on analogous reactions reported in the literature.

Part 2: Synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Core Principle: The Knorr Pyrazole Synthesis

The second step is the cyclization of the synthesized 1,3-dicarbonyl intermediate with hydrazine to form the pyrazole ring, a classic reaction known as the Knorr pyrazole synthesis. [5]This reaction is a robust and widely used method for the preparation of pyrazoles.

Mechanism and Regioselectivity:

The reaction proceeds through the initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the aromatic pyrazole ring.

For an unsymmetrical 1,3-dicarbonyl compound like Methyl 4-(pyridin-4-yl)-2,4-dioxobutanoate, the question of regioselectivity arises. The initial nucleophilic attack of hydrazine can occur at either the ketone carbonyl (C4) or the keto-ester carbonyl (C2). Generally, the ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl. Therefore, the initial condensation is expected to occur preferentially at the carbonyl group adjacent to the pyridine ring. This leads to the formation of the desired isomer, Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate. The reaction is often carried out in a slightly acidic medium, which can catalyze the condensation and dehydration steps.

G cluster_mech2 Knorr Pyrazole Synthesis Mechanism start 1,3-Dicarbonyl Intermediate step2 Hydrazone Formation start->step2 Reacts with Hydrazine step3 Intramolecular Cyclization step2->step3 step4 Dehydration step3->step4 product Pyrazole Product step4->product

Caption: Mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocol: Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate
  • Materials and Reagents:

    • Methyl 4-(pyridin-4-yl)-2,4-dioxobutanoate

    • Hydrazine hydrate (N₂H₄·H₂O) or Hydrazine dihydrochloride

    • Ethanol or Acetic Acid

    • Water

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve Methyl 4-(pyridin-4-yl)-2,4-dioxobutanoate in ethanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-water and neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from ethanol or methanol to afford Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate as a solid.

Data Summary: Knorr Pyrazole Synthesis
ParameterValue/DescriptionRationale
Hydrazine Source Hydrazine hydrateA common and effective nucleophile for this transformation.
Solvent Ethanol or Acetic AcidProtic solvents that facilitate the condensation and cyclization steps. Acetic acid can also act as a catalyst.
Temperature RefluxEnsures a sufficient reaction rate for cyclization and dehydration.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Work-up Precipitation/NeutralizationTo isolate the product, which is often a solid.
Purification RecrystallizationA standard and effective method for purifying solid organic compounds.
Expected Yield 70-85%Based on analogous Knorr pyrazole syntheses.

Characterization of the Final Product

The identity and purity of the synthesized Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR Signals corresponding to the pyridinyl protons, the pyrazole proton, the methyl ester protons, and the NH proton of the pyrazole.
¹³C NMR Resonances for the carbonyl carbon of the ester, and the carbons of the pyrazole and pyridine rings.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉N₃O₂ = 203.20 g/mol ).

Conclusion

The two-step synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate presented in this guide is a reliable and efficient method for accessing this valuable building block. The procedure, rooted in the well-established Claisen condensation and Knorr pyrazole synthesis, offers good yields and a high degree of control over the final product. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific drug discovery and development needs. The self-validating nature of the protocols, combined with the provided characterization benchmarks, ensures the integrity and quality of the synthesized material.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021. Available from: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents, 2020.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020. Available from: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2005. Available from: [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 2022.
  • Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Journal of Medicinal Chemistry, 2011. Available from: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2012. Available from: [Link]

  • A Literature Review on the Synthesis of Pyrazole Heterocycles. ResearchGate, 2019. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023. Available from: [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 2018. Available from: [Link]

  • Methyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate. PubChem. Available from: [Link]

  • 9.8: Mixed Claisen Condensations. Chemistry LibreTexts, 2025. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. Available from: [Link]

Sources

Technical Guide: Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (CAS 144252-20-0).

CAS Number: 144252-20-0 Chemical Identity: Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate (Tautomer)

Executive Summary

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is a critical heterocyclic building block used primarily in the discovery of kinase inhibitors and anti-inflammatory agents. Its structural core—a pyrazole ring substituted with a pyridine moiety and a carboxylate ester—provides a versatile scaffold for fragment-based drug design (FBDD). This guide outlines its physicochemical profile, validated synthesis protocols, and handling requirements for research applications.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 144252-20-0
IUPAC Name Methyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Melting Point 210–215 °C (decomposition dependent)
pKa (Calculated) Pyrazole NH: ~13.5; Pyridine N: ~5.2
SMILES COC(=O)C1=CC(=NN1)C2=CC=NC=C2
Structural Tautomerism

In solution, this compound exists in dynamic equilibrium between two tautomeric forms: the 1H-pyrazole-3-carboxylate and the 1H-pyrazole-5-carboxylate. While the CAS registry often defaults to one specific isomer, researchers must account for proton mobility at the N1/N2 positions during alkylation reactions, which can lead to regioisomeric mixtures (N1- vs. N2-alkylation).

Synthetic Methodology

The industrial and laboratory-scale synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate typically follows a two-step Claisen condensation-cyclization sequence. This route is preferred for its atom economy and scalability.

Reaction Scheme

The synthesis begins with the condensation of 4-acetylpyridine with dimethyl oxalate to form a diketo ester intermediate, which subsequently undergoes cyclocondensation with hydrazine.

SynthesisRoute Reactants 4-Acetylpyridine + Dimethyl Oxalate Intermediate Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (Diketo Ester) Reactants->Intermediate Claisen Condensation 0-25°C, 2-4 h Base Base (NaOMe or LiHMDS) Solvent: MeOH/THF Base->Intermediate Product Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (CAS 144252-20-0) Intermediate->Product Cyclization Reflux, 2-6 h Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product

Figure 1: Synthetic pathway for CAS 144252-20-0 involving Claisen condensation followed by Paal-Knorr type cyclization.

Detailed Protocol

Step 1: Claisen Condensation

  • Reagents : 4-Acetylpyridine (1.0 eq), Dimethyl Oxalate (1.2 eq), Sodium Methoxide (NaOMe, 1.5 eq).

  • Procedure : Suspend NaOMe in anhydrous methanol under nitrogen atmosphere. Add 4-acetylpyridine dropwise at 0°C. Subsequently, add dimethyl oxalate.

  • Conditions : Stir the mixture at room temperature for 3–4 hours. The solution will turn yellow/orange, indicating the formation of the enolate intermediate.

  • Workup : The intermediate (Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate) can be isolated by acidification or used directly in the next step (telescoped process).

Step 2: Cyclization with Hydrazine

  • Reagents : Diketo ester intermediate (from Step 1), Hydrazine hydrate (1.2 eq).

  • Procedure : Dissolve the intermediate in ethanol or methanol. Add hydrazine hydrate dropwise at 0°C to prevent exotherms.

  • Conditions : Heat the reaction mixture to reflux (70–80°C) for 2–6 hours. Monitor consumption of the starting material via TLC or LC-MS.

  • Purification : Cool the mixture to room temperature. The product often precipitates as a solid. Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary to achieve >98% purity.

Biological Applications & Significance

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.

  • Kinase Inhibition (p38 MAPK / JNK): The 5-(4-pyridinyl)pyrazole motif mimics the ATP adenine ring, allowing it to form hydrogen bonds with the hinge region of kinases. It is a structural analog of the core found in SB-203580 , a widely studied p38 MAP kinase inhibitor used to probe inflammatory signaling pathways.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<250 Da) and distinct hydrogen bond donor/acceptor profile, it is an ideal starting fragment for growing high-affinity inhibitors.

  • Synthetic Intermediate: The methyl ester group at position 3 is a reactive handle. It can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted into amides (e.g., via reaction with amines), enabling the generation of diverse libraries of bioactive molecules.

Safety & Handling (GHS Classification)

Signal Word: Warning

Hazard StatementDescription
H302 Harmful if swallowed.[2]
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder in open air.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the pyridine ring over long periods.

  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes. If swallowed, call a poison center immediately.[2]

References

  • PubChem Compound Summary . Methyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (Isomer Reference). National Center for Biotechnology Information. Link

  • ChemicalBook . Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate Properties & Suppliers. Link

  • Accela ChemBio . Product Analysis: CAS 144252-20-0.[][4][2][5][6] Link

  • CymitQuimica . Safety Data Sheet: Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate. Link

  • Molecules (MDPI) . Synthesis of Pyrazole-Carboxylates via Claisen Condensation. (General methodology reference). Link

Sources

characterization data for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comprehensive characterization profile for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this document presents a robust, proposed synthetic route based on well-established chemical principles and predicted characterization data derived from structurally analogous compounds. This approach is intended to serve as a reliable roadmap for researchers embarking on the synthesis and characterization of this molecule.

Molecular Overview and Significance

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core linked to a pyridine ring and bearing a methyl carboxylate group. The pyrazole motif is a cornerstone in medicinal chemistry, known for its diverse biological activities, while the pyridinyl group can significantly influence solubility, metabolic stability, and receptor interactions. This structural combination makes the target molecule a compelling scaffold for investigation in drug discovery programs, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic agents.

The accurate synthesis and unambiguous characterization of this molecule are paramount for any subsequent biological evaluation. This guide provides a detailed protocol for its preparation and a thorough analysis of the expected spectroscopic and physical data.

Proposed Synthetic Pathway

The synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate can be efficiently achieved through a two-step sequence, commencing with a Claisen condensation followed by a pyrazole-forming cyclization. This strategy is predicated on the well-documented reactivity of aryl methyl ketones in forming 1,3-dicarbonyl intermediates, which are versatile precursors for pyrazole synthesis.

Synthetic_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation 4-acetylpyridine 4-Acetylpyridine intermediate Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate 4-acetylpyridine->intermediate 1. NaOEt, EtOH 2. H+ workup diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate target_molecule Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate intermediate->target_molecule AcOH, EtOH, Reflux hydrazine Hydrazine Hydrate hydrazine->target_molecule

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 3, 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy, extensive literature data on substituted pyrazoles and pyridines, and predictive methodologies to offer a detailed interpretation of the expected chemical shifts. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel heterocyclic entities, providing both a foundational understanding and practical insights into the structural elucidation of this compound class.

Introduction: The Structural Significance of Pyrazole-Pyridine Scaffolds

The conjunction of pyrazole and pyridine rings within a single molecular framework, as seen in Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, gives rise to a scaffold with significant potential in medicinal chemistry. Pyrazole derivatives are known for a wide array of biological activities, while the pyridine moiety can influence solubility, metabolic stability, and receptor interactions. Accurate structural characterization is paramount in the development of such compounds, and ¹³C NMR spectroscopy stands as a cornerstone technique for elucidating the carbon framework. This guide delves into the nuances of the ¹³C NMR data expected for the title compound, providing a detailed rationale for the predicted chemical shifts and a robust protocol for their experimental verification.

Predicted ¹³C NMR Spectrum and Detailed Signal Assignment

The prediction of the ¹³C NMR chemical shifts for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is grounded in the analysis of substituent effects on the pyrazole and pyridine ring systems. The electron-withdrawing nature of the pyridinyl group and the methyl carboxylate group, coupled with the inherent electronic properties of the pyrazole ring, dictates the chemical environment of each carbon atom.

Below is a diagram illustrating the numbering of the carbon atoms in Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate.

Caption: Molecular structure and carbon numbering scheme for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate.

Predicted Chemical Shifts (δ) in ppm

The following table summarizes the predicted ¹³C NMR chemical shifts for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, typically referenced to a standard solvent like DMSO-d₆. The rationale for each assignment is provided below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Influencing Factors
Pyrazole Ring
C3~140 - 145Attached to the electron-withdrawing carboxylate group, leading to a downfield shift. Tautomerism can influence this value.
C4~105 - 110Generally the most shielded carbon in the pyrazole ring.[1]
C5~148 - 153Attached to the electron-withdrawing pyridinyl group, resulting in a significant downfield shift.[1]
Substituents
C=O (ester)~160 - 165Typical chemical shift for a carboxylate carbon.
O-CH₃ (ester)~52 - 55Standard chemical shift for a methyl ester carbon.
Pyridine Ring
C2', C6'~150 - 155Alpha to the nitrogen atom, experiencing a strong deshielding effect.[2]
C3', C5'~121 - 125Beta to the nitrogen atom, less deshielded than C2'/C6'.[2]
C4'~138 - 142Gamma to the nitrogen and the point of attachment to the pyrazole ring, influenced by both.[2]
Detailed Rationale for Chemical Shift Predictions
  • Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are highly dependent on the nature of their substituents.[3] In the unsubstituted pyrazole, C3 and C5 are nearly equivalent, while C4 is more shielded. In our target molecule, the C3 is attached to a methyl carboxylate group, an electron-withdrawing group that will deshield this carbon, shifting it downfield. Similarly, the C5 is attached to the 4-pyridinyl group, which is also electron-withdrawing, causing a significant downfield shift. The C4 carbon, being flanked by two substituted carbons, is expected to have a chemical shift in the typical range for a C4 pyrazole carbon, generally around 105-110 ppm.[1] It's important to consider the possibility of tautomerism in N-unsubstituted pyrazoles, which can lead to broadened signals for C3 and C5 in the ¹³C NMR spectrum.

  • Pyridine Ring Carbons (C2'/C6', C3'/C5', C4'): The chemical shifts of the pyridine ring carbons are primarily influenced by the electronegativity of the nitrogen atom. The carbons alpha to the nitrogen (C2' and C6') are the most deshielded, typically appearing around 150 ppm.[2] The carbons beta to the nitrogen (C3' and C5') are more shielded and are expected to resonate around 124 ppm.[2] The carbon at the gamma position (C4'), which is also the point of attachment to the pyrazole ring, will be influenced by both the nitrogen atom and the pyrazole substituent, leading to a chemical shift around 136-140 ppm.[2]

  • Substituent Carbons (C=O, O-CH₃): The carbonyl carbon of the methyl ester group is expected in the typical range for ester carbonyls, around 160-165 ppm. The methyl carbon of the ester will appear in the aliphatic region, typically around 52-55 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, a standardized experimental protocol should be followed. The following is a general procedure that can be adapted based on the available instrumentation and sample characteristics.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are suggested for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

Advanced NMR Experiments for Signal Assignment

To unambiguously assign each carbon signal, a series of 2D NMR experiments are highly recommended:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are absent in DEPT spectra.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H one-bond correlations.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[4]

The workflow for spectral analysis is depicted in the following diagram:

G Workflow for 13C NMR Spectral Analysis cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Final Assignment A 1D 13C NMR E Identify Quaternary Carbons (from 1D and DEPT) A->E B DEPT-135/90 F Assign CH, CH2, CH3 groups (from DEPT) B->F C 2D HSQC G Correlate Carbons to Protons (HSQC) C->G D 2D HMBC H Establish Long-Range C-H Connectivity (HMBC) D->H I Complete Structural Elucidation E->I F->I G->I H->I

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First described by Ludwig Knorr in 1883, this deceptively simple scaffold has proven to be a remarkably versatile nucleus, giving rise to a vast and diverse array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for aryl groups, enhance solubility and lipophilicity, and facilitate strong binding interactions with biological targets, have cemented its status as a "privileged structure" in drug discovery.[2][3]

From the blockbuster anti-inflammatory drug celecoxib to a multitude of agents in clinical trials for cancer and other diseases, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][4] This guide provides a comprehensive technical overview of the principal biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols used to evaluate their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, and pyrazole derivatives have emerged as a particularly fruitful area of investigation.[5] Their cytotoxic and antiproliferative effects are often mediated by the targeted inhibition of key proteins involved in cancer cell growth, survival, and proliferation.[5]

A. Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Many pyrazole-based compounds have been designed as potent inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[7] By blocking the ATP-binding site of these receptors, pyrazole derivatives can halt the downstream signaling cascades that promote cancer progression.[5][6] Erlotinib, an EGFR inhibitor, for instance, prevents the autophosphorylation of the receptor, thereby blocking downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways that are crucial for cell proliferation and survival.[6][8][9] Similarly, sorafenib inhibits VEGFR-2, disrupting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10][11][12]

  • Cyclin-Dependent Kinase (CDK) and Bruton's Tyrosine Kinase (BTK) Inhibition: Pyrazole derivatives have also shown significant inhibitory activity against CDKs, which regulate the cell cycle, and BTK, a key component of B-cell receptor signaling implicated in certain hematological malignancies.[5]

Beyond kinase inhibition, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) or by interfering with tubulin polymerization, a critical process in cell division.[13][14]

B. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core.[5] SAR studies have revealed that specific modifications at the N1, C3, C4, and C5 positions can significantly enhance anticancer potency and selectivity. For example, the presence of specific aryl or heteroaryl groups at these positions can optimize interactions with the target protein's binding site.

C. Experimental Evaluation of Anticancer Activity

The in vitro assessment of the anticancer potential of pyrazole derivatives is a critical step in the drug discovery process. A widely used and reliable method is the MTT assay, which measures cell viability.

This protocol outlines the steps to determine the cytotoxic effects of pyrazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468 for breast cancer)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known anticancer drug)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 7.5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 3, 6.25, 12.5, 25, 50, 100 µM).[13] Include wells with untreated cells as a negative control and wells with a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][17] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

D. Quantitative Data: Anticancer Activity of Representative Pyrazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 6g A549 (Lung)1.537 ± 0.097[9]
Compound 6d A549 (Lung)5.176 ± 0.164[9]
Ferrocene-pyrazole hybrid 47c HCT-116 (Colon)3.12[18]
Ferrocene-pyrazole hybrid 47c HL60 (Leukemia)6.81[18]
Pyrazole carbohydrazide 36 B16F10 (Skin)6.75[19]
Pyrazole carbohydrazide 41 B16F10 (Skin)6.51[19]
E. Signaling Pathway Visualization

The following diagrams illustrate the inhibitory effect of pyrazole derivatives on key cancer-related signaling pathways.

EGFR_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition ATP ATP ATP->EGFR P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway inhibition by pyrazole derivatives.

VEGFR2_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 P PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway inhibition by pyrazole derivatives.

II. Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[8]

A. Mechanism of Action: Disrupting a-Cellular Integrity

The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. This can include the disruption of cell wall synthesis, inhibition of nucleic acid or protein synthesis, or interference with metabolic pathways.[20] The specific mechanism can vary depending on the structure of the pyrazole derivative and the target microorganism.

B. Experimental Evaluation of Antimicrobial Activity

A standard method for determining the in vitro antimicrobial activity of a compound is the broth microdilution method, which is used to determine the Minimum Inhibitory Concentration (MIC).

This protocol describes the determination of the MIC of pyrazole derivatives against bacterial strains.

Principle: The broth microdilution method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%)

  • 96-well microtiter plates

  • Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known antibiotic like chloramphenicol)[8]

  • Negative control (medium with inoculum, no compound)

  • Turbidity standard (e.g., 0.5 McFarland standard)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline from a fresh culture, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension.

  • Controls: Include a positive control (a known antibiotic) and a negative control (inoculated medium without any compound) on each plate.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

C. Quantitative Data: Antimicrobial Activity of Representative Pyrazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Hydrazone 21a S. aureus62.5-125[8]
Hydrazone 21a C. albicans2.9-7.8[8]
Compound 24 S. aureus16[21]
Compound 25 S. aureus16[21]

III. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases, including arthritis and cardiovascular disorders.[22] Pyrazole derivatives, most notably celecoxib, are well-known for their potent anti-inflammatory properties.[23]

A. Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[23] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform (which is involved in gastric protection), these pyrazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][24]

B. Experimental Evaluation of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of pyrazole derivatives can be assessed by measuring their ability to inhibit the activity of the COX-2 enzyme.

This protocol outlines a common method for determining the COX-2 inhibitory activity of pyrazole derivatives.

Principle: This assay measures the amount of prostaglandin E₂ (PGE₂) produced by the COX-2 enzyme from its substrate, arachidonic acid. The concentration of PGE₂ is quantified using a competitive enzyme immunoassay (EIA). The inhibitory effect of the test compound is determined by the reduction in PGE₂ production.

Materials:

  • Recombinant human COX-2 enzyme

  • Reaction buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrazole derivatives

  • Celecoxib (positive control)

  • PGE₂ EIA kit (containing PGE₂ standard, PGE₂-acetylcholinesterase tracer, and anti-PGE₂ antibody)

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the test pyrazole derivatives at various concentrations. Include a positive control (celecoxib) and a vehicle control (solvent used to dissolve the compounds). Incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate for a short, precise time (e.g., 2 minutes) at 37°C.[25]

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a saturated stannous chloride solution).[25]

  • PGE₂ Quantification (EIA): Quantify the amount of PGE₂ produced in each well using a competitive EIA according to the kit's protocol. This typically involves adding the reaction mixture, a PGE₂-acetylcholinesterase tracer, and an anti-PGE₂ antibody to a new plate and measuring the resulting colorimetric or fluorometric signal.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

C. Quantitative Data: Anti-inflammatory Activity of Representative Pyrazole Derivatives
Compound IDCOX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)Reference
Celecoxib 0.2213.65
Compound 15c 0.05998.71
Compound 15d 0.06288.55
Compound 5f 1.50>66.67[22]
Compound 5u 1.7974.92[26]
Compound 5s 2.1372.95[26]
D. Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of pyrazole-based COX-2 inhibitors.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

IV. Neuroprotective and Other Activities

Beyond the major therapeutic areas of cancer, microbial infections, and inflammation, pyrazole derivatives have shown promise in a range of other biological applications, including neuroprotection, and as antidiabetic, and antiviral agents.[16] Their ability to modulate various biological targets underscores the vast therapeutic potential of this chemical scaffold.

V. Conclusion and Future Perspectives

The pyrazole nucleus continues to be a highly prolific source of biologically active compounds with significant therapeutic potential. The diverse pharmacological activities of pyrazole derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, highlight the remarkable versatility of this scaffold. The ongoing exploration of structure-activity relationships, coupled with advanced computational and experimental screening techniques, promises to further unlock the potential of pyrazole-based compounds in addressing a wide range of human diseases. Future research will likely focus on the development of more potent and selective pyrazole derivatives with improved pharmacokinetic profiles and reduced off-target effects, ultimately leading to the discovery of novel and effective therapies.

References

  • ELISA Kit for Cyclooxygenase-2 (COX 2). (n.d.). Cloud-Clone Corp. Retrieved February 3, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 3, 2026, from [Link]

  • Al-Otaibi, W. A., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 25(15), 3456. [Link]

  • Human cyclooxygenase-2(COX-2)ELISA Kit. (n.d.). Sinogeneclon. Retrieved February 3, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • How can I assay for cyloxgenase synthase 2 activity without using the assay kit? (2018, February 20). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Hassan, A. S., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(3), 234. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(16), 4814. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2011). Pharmacogenomics, 12(7), 1017-1033. [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Letters, 265(1), 1-10. [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved February 3, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(5), 517-539. [Link]

  • (PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025, May 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Wang, Y., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2997. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(8), 779. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2007). Current Medicinal Chemistry, 14(13), 1425-1447. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Advances. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Advances, 12(45), 29283-29302. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega, 8(34), 30975-30989. [Link]

  • Clinical pharmacology of celecoxib, a COX-2 selective inhibitor. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • 6 Western Blotting Steps. (n.d.). Azure Biosystems. Retrieved February 3, 2026, from [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Future Journal of Pharmaceutical Sciences. [Link]

  • A 7-Step Guide to Western Blotting. (n.d.). BioPharma APAC. Retrieved February 3, 2026, from [Link]

  • Process Flow Diagrams (PFDs). (n.d.). Zamann Pharma Support. Retrieved February 3, 2026, from [Link]

  • Study on the Mechanism of Hypertension Caused by Sorafenib in Liver Cancer-Bearing Rats Based on VEGF Signal Pathway. (2021). Herald Scholarly Open Access. [Link]

  • Erlotinib-Mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4. (2014). Cancer Research, 74(2), 495-505. [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical. Retrieved February 3, 2026, from [Link]

  • Lifecycle Approach to Process Validation. (2021, July 22). YouTube. Retrieved February 3, 2026, from [Link]

  • Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

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  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3477-3490. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate. Retrieved February 3, 2026, from [Link]

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Technical Guide: Solubility Profile & Handling of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate , a critical heterocyclic scaffold often utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and other bioactive small molecules.

Executive Summary & Chemical Identity[1]

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is an amphoteric heteroaromatic ester. Its solubility is governed by the interplay between the basic pyridine nitrogen, the acidic pyrazole proton (NH), and the lipophilic ester moiety. Understanding this triad is essential for successful stock solution preparation and biological assay dosing.

Chemical Identification
PropertyDetail
IUPAC Name Methyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
Common Scaffolds Pyrazolyl-pyridine; Kinase Inhibitor Intermediate
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Physical State White to off-white crystalline solid
Melting Point ~236–240 °C (Acid precursor reference)

Physicochemical Basis of Solubility

To master the handling of this compound, one must understand its ionization states. The molecule exists in three distinct forms depending on the pH of the solvent system.

Ionization & pKa Analysis
  • Pyridine Nitrogen (Basic): The pyridine ring provides a basic center (approximate pKa ~5.2). Below pH 4, this nitrogen protonates, significantly increasing aqueous solubility.

  • Pyrazole Nitrogen (Acidic): The pyrazole NH is weakly acidic (approximate pKa ~14). However, in the presence of strong bases, it can be deprotonated to form a water-soluble anion.

  • Ester Group (Neutral): The methyl ester limits solubility in neutral aqueous media but enhances solubility in organic solvents like DMSO and DCM.

Visualization of pH-Dependent Species

The following diagram illustrates the dominant species across the pH scale, guiding buffer selection.

pH_Species Figure 1: Dominant Ionization States vs. pH Acidic Cationic Form (pH < 4) Solubility: High (Pyridine-H+) Neutral Neutral Form (pH 5 - 10) Solubility: Low (Precipitation Risk) Acidic->Neutral Deprotonation (pKa ~5.2) Basic Anionic Form (pH > 12) Solubility: Moderate (Pyrazole-N-) Neutral->Basic Deprotonation (pKa ~13-14)

Figure 1: The compound is most soluble in acidic media (red) and least soluble in neutral physiological buffers (yellow).

Solubility Data & Solvent Compatibility

The following data summarizes the solubility limits based on structural analogs and standard heterocyclic behavior.

Primary Solvent Compatibility Table
SolventSolubility RatingEstimated Conc.Application
DMSO Excellent > 50 mg/mLPrimary Stock Solution (Cryopreservation)
DMF Excellent > 50 mg/mLAlternative Stock; Chemical Synthesis
Ethanol Good 10–20 mg/mLRecrystallization; Formulation
Methanol Good 15–25 mg/mLHPLC Mobile Phase; Synthesis
Water (pH 7.4) Poor < 0.1 mg/mLRisk of Precipitation in Assays
0.1 M HCl High > 10 mg/mLAcidic Formulation / Salt Formation
Critical Formulation Insight

Warning: Diluting a high-concentration DMSO stock (e.g., 10 mM) directly into a neutral aqueous buffer (PBS pH 7.4) often results in "crashing out" (precipitation).

Solution: Use an intermediate dilution step or include a co-solvent/surfactant (e.g., 5% DMSO + 0.1% Tween-80) to maintain solubility in biological assays.

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration stock for biological screening.

  • Weighing: Weigh 2.03 mg of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate.

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Use anhydrous DMSO to prevent hydrolysis of the methyl ester over long-term storage.

  • Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly, yielding a clear, colorless to pale yellow solution.

  • Storage: Aliquot into amber glass vials. Store at -20°C .

    • Stability:[1] Stable for >6 months if kept dry. Avoid repeated freeze-thaw cycles.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the exact solubility limit in a specific assay buffer.

Solubility_Workflow Figure 2: Thermodynamic Solubility Screening Workflow Start Weigh Excess Solid (~5 mg) AddSolvent Add 1 mL Target Buffer (e.g., PBS pH 7.4) Start->AddSolvent Incubate Shake/Stir 24 Hours @ 25°C AddSolvent->Incubate Filter Filter/Centrifuge (0.22 µm PVDF) Incubate->Filter Analyze Quantify Supernatant (HPLC-UV @ 254 nm) Filter->Analyze

Figure 2: Standard workflow for validating solubility in aqueous buffers.

Step-by-Step:

  • Place excess solid (~5 mg) into a microcentrifuge tube.

  • Add 1.0 mL of the target buffer (e.g., PBS pH 7.4).

  • Shake at room temperature for 24 hours to reach equilibrium.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Analyze the supernatant concentration via HPLC-UV (Detection typically at 254 nm or 280 nm).

Troubleshooting & Stability Risks

Hydrolysis of the Methyl Ester

The methyl ester at position 3 is susceptible to hydrolysis, converting the molecule into the corresponding carboxylic acid (5-(4-Pyridinyl)pyrazole-3-carboxylic acid).

  • Risk Factor: High pH (Basic buffers > pH 8.0) and presence of water.[2][3][4][5][6][7]

  • Detection: The acid form is significantly more polar and will elute earlier on a Reverse-Phase HPLC column (C18).

  • Prevention: Store DMSO stocks desiccated. Avoid leaving the compound in basic aqueous solutions for extended periods (> 24 hours).

Recrystallization

If purification is required:

  • Solvent: Ethanol or Ethanol/Water mixtures are preferred.

  • Method: Dissolve in hot ethanol, filter while hot, and allow to cool slowly. The pyridine-pyrazole stacking interactions typically facilitate good crystal formation.

References

  • PubChem Compound Summary. "Methyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate" (Analogous Structure/Properties). National Center for Biotechnology Information. Link

  • Chem-Impex International. "5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid" (Acid Precursor Data). Link

  • Mert, S. et al. "Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives."[8] European Journal of Medicinal Chemistry, 2014. (General Pyrazole Solubility/Synthesis). Link

  • Fisher Scientific. "Safety Data Sheet: Methyl 1H-pyrazole-3-carboxylate." (Safety & Handling Protocols). Link

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Introduction: A Proactive Approach to Safety with Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating both a pyrazole and a pyridine moiety, makes it a versatile scaffold for developing new therapeutic agents targeting a range of biological pathways.[1][2] As with any novel or specialized research chemical, comprehensive, published safety data is often scarce. Therefore, a proactive and informed approach to safety is not just recommended—it is essential.

This guide, prepared from the perspective of a senior application scientist, moves beyond generic safety data sheets. It provides a synthesized, in-depth analysis of the potential hazards and outlines robust handling protocols based on the known toxicological profiles of its core structural components: the pyrazole ring, the pyridine ring, and related pyrazole carboxylate derivatives. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Section 1: Hazard Profile and Toxicological Assessment

1.1. Inferred Hazards from Structural Analogs

  • Pyrazole Core: The pyrazole ring itself is known to be a substance of moderate toxicity. It can cause skin and eye irritation.[3] Prolonged or repeated exposure carries the risk of damage to organs such as the spleen and thyroid.[4] Some derivatives are classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity through single exposure (respiratory system).[5]

  • Pyridine Moiety: The pyridine component introduces significant toxicological considerations. Pyridine is a flammable liquid that is readily absorbed through the skin and can irritate the eyes and skin.[6] The primary health concern associated with pyridine exposure is liver damage; it may also produce neurological and renal effects.[7][8] The odor of pyridine does not provide an adequate warning of hazardous concentrations due to olfactory fatigue.[6]

  • Carboxylate Esters: While the methyl carboxylate group is generally less reactive, the overall reactivity of the molecule can be influenced by the heterocyclic systems. The carboxylic acid functionality in related pyrazoles is a versatile reactive handle, suggesting the molecule will participate in common organic reactions.[9]

1.2. Synthesized Hazard Classification

Based on the data from analogous compounds, a cautious and responsible GHS classification for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is summarized below. This table should be used as the guiding framework for all handling procedures.

Hazard ClassCategoryHazard StatementBasis for Classification
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Based on pyrazole and pyridine analogs.[4][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Common classification for substituted pyrazoles.[4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.Common classification for substituted pyrazoles.[5][10][11]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Based on pyrazole carboxylate analogs.[12]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.Inferred from the known hepatotoxicity and nephrotoxicity of the pyridine moiety.[6][7]

Section 2: Risk Mitigation and Exposure Controls

A multi-layered approach to risk control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its powdered form or when used in solution, is a certified chemical fume hood. The causality is clear: a fume hood prevents systemic exposure via inhalation of airborne particles or vapors, directly mitigating the risks of respiratory irritation and potential long-term organ damage.[13] All weighing, transfers, and reaction setups should be performed within the hood.[3] The laboratory must also be equipped with easily accessible eyewash stations and safety showers.[5]

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Standard

Proper PPE is essential to prevent dermal and ocular exposure. The selection of PPE is not arbitrary; it is dictated by the compound's hazard profile.

PPE TypeSpecificationRationale and Best Practices
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant).Protects against splashes and airborne dust, addressing the "serious eye irritation" hazard.[3][14] Standard prescription glasses are insufficient.[14]
Hand Protection Nitrile gloves (minimum thickness of 4 mil / 0.1 mm).Provides a barrier against skin contact, mitigating the "skin irritation" hazard.[14][15] Gloves should be inspected before use and changed immediately if contaminated or torn. Never wear gloves outside the laboratory area.
Body Protection Flame-resistant or 100% cotton lab coat with a fully fastened front.Protects skin and clothing from spills.[15] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[14][15]
Respiratory Protection Not typically required if work is conducted within a certified fume hood.If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary.[3]

Section 3: Standard Operating Procedure for Safe Handling

The following workflow is designed to be a self-validating system, with checks and balances to minimize risk at each stage.

3.1. General Handling and Weighing Protocol

  • Preparation: Before handling, review this guide and the synthesized hazard information. Ensure the fume hood is operational and the workspace is clean and uncluttered.[15]

  • PPE Donning: Put on all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

  • Compound Retrieval: Retrieve the container from its designated storage location. Visually inspect the container for any signs of damage or leakage.

  • Transfer to Fume Hood: Place the sealed container inside the chemical fume hood.

  • Weighing: Tare a suitable weighing vessel on a balance located within the hood or in close proximity. Carefully transfer the required amount of the solid compound, minimizing the creation of dust.[3] Use anti-static weigh boats or spatulas if the material is a fine powder.

  • Container Sealing: Securely close the primary container immediately after dispensing.

  • Cleanup: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of contaminated wipes in the solid chemical waste container.

  • Reaction Setup: Proceed with the dissolution or reaction setup within the fume hood.

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// Edges Start -> Prep -> PPE -> Retrieve -> Inspect; Inspect -> Proceed [label="OK"]; Inspect -> Report [label="Damaged"]; Proceed -> Weigh -> Seal -> Cleanup -> Reaction -> End; } d224e756-e918-472d-8686-21a416b9b183

Caption: General workflow for handling Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate.

3.2. Storage and Incompatibility

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][12] Keep away from sources of ignition.[12]

  • Incompatible Materials: Based on the reactivity of analogous structures, avoid contact with strong oxidizing agents, strong bases, strong acids, and amines.[5]

Section 4: Emergency Response Protocols

4.1. Spill Response

For a small laboratory spill:

  • Ensure the area is well-ventilated (fume hood sash should be low).

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Pick up and arrange disposal without creating dust.[3] Sweep up the material and place it into a suitable, labeled, and closed container for chemical waste disposal.[3][5]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

4.2. First Aid Measures

These measures are synthesized from safety sheets for structurally related compounds and represent best practices.[10][11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[12]

  • Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and launder contaminated clothing before reuse.[5]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[5][11]

  • Ingestion: Call a poison center or doctor immediately if you feel unwell.[10][12] Rinse mouth. Do NOT induce vomiting.

Section 5: Safety Considerations in Chemical Synthesis

A plausible synthetic route to pyrazole carboxylates involves the cyclocondensation of a hydrazine with a β-enamine diketone or a similar 1,3-dicarbonyl compound.[16] The safety of the overall process depends on understanding the hazards at each step.

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// Edges Start -> Step1 -> Safety1 -> Step2 -> Safety2 -> Step3 -> Safety3 -> Product -> End; } 1e69b593-5477-4c07-937b-83c9c9b36021

Caption: Example synthetic workflow with integrated safety checkpoints.

Key Safety Considerations During Synthesis:

  • Precursors: Many hydrazines are toxic and reactive. Handle them with extreme care in a fume hood. The 1,3-dicarbonyl precursors may be irritants.

  • Reaction Conditions: Many cyclocondensation reactions are exothermic. Monitor the reaction temperature closely and provide adequate cooling to prevent runaway reactions.

  • Solvents: Use the least toxic solvent possible. Ensure all solvent transfers and evaporations are performed in a fume hood or with appropriate local exhaust ventilation.

  • Purification: When performing column chromatography, handle dry silica gel carefully to avoid inhaling fine particles. During recrystallization, be mindful of the flammability of the solvents used.

Section 6: Waste Disposal

All waste materials, including excess solid compound, contaminated absorbent materials, and solutions containing the compound, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix incompatible waste streams.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[3]

Conclusion

While Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is a valuable tool in modern drug discovery, its safe use hinges on a foundation of scientific prudence and risk assessment. By synthesizing hazard data from its core structural motifs, this guide provides a robust framework for its handling. Adherence to engineering controls, consistent and correct use of PPE, and a methodical approach to both handling and synthesis are paramount. This proactive safety culture ensures not only the well-being of laboratory personnel but also the integrity of the research itself.

References

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  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]

  • Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. ChemRishi. [Link]

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Methodological & Application

Application Note: Advanced Purification Strategies for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials[1][2][3]. The purity of this intermediate is paramount, as trace impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products. This guide provides a comprehensive overview of robust purification methodologies, including recrystallization, silica gel column chromatography, and acid-base extraction. We delve into the chemical principles governing each technique, offer detailed, step-by-step protocols, and provide expert insights for troubleshooting common challenges, ensuring researchers can obtain this key intermediate with the high degree of purity required for demanding applications.

Introduction: The Importance of Purity

The structural motif of a pyridine ring linked to a pyrazole carboxylate core is of significant interest in drug development[1][2]. The nitrogen atoms in both heterocyclic rings act as key hydrogen bond acceptors and donors, while the overall scaffold provides a rigid framework for orienting substituents to interact with biological targets. Consequently, ensuring the chemical and isomeric purity of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is a critical, non-negotiable step in any synthetic campaign. This document serves as a practical guide for researchers to select and execute the most appropriate purification strategy based on impurity profile, scale, and available resources.

Physicochemical Properties & Impurity Profile

A successful purification strategy is built upon a solid understanding of the target molecule's properties.

  • Functional Groups: The molecule contains a basic pyridine nitrogen, a weakly acidic pyrazole N-H, and a methyl ester. The pyridine nitrogen is the most influential feature, with a pKa around 5-6, making it readily protonated by mild acids. The ester group is susceptible to hydrolysis under harsh acidic or basic conditions.

  • Solubility: The compound generally exhibits moderate polarity, with solubility in polar organic solvents like methanol, ethanol, ethyl acetate (EtOAc), and dichloromethane (DCM). Its solubility in non-polar solvents like hexanes is typically low.

  • Common Impurities: Depending on the synthetic route (e.g., condensation of a hydrazine with a β-ketoester), common impurities may include:

    • Unreacted starting materials.

    • Regioisomers (e.g., Methyl 3-(4-Pyridinyl)pyrazole-5-carboxylate).

    • By-products from side reactions.

    • Residual solvents.

Core Purification Methodologies

Three primary methods are recommended for purifying Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate. The choice depends on the nature and quantity of impurities.

Recrystallization

Recrystallization is an ideal technique for removing small amounts of impurities from a solid, crystalline crude product. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Causality: The goal is to identify a solvent that dissolves the compound well at elevated temperatures but poorly at room or sub-ambient temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). For pyrazole derivatives, alcohols or ester/alkane mixtures are often effective[4][5][6].

Flash Column Chromatography

This is the most powerful and versatile technique for separating compounds with different polarities and is highly effective for removing closely related impurities like regioisomers[7][8][9]. The separation occurs based on the differential adsorption of the compounds onto a solid stationary phase (typically silica gel) as a liquid mobile phase passes through it.

Causality & Field Insights: The basic pyridine moiety in the target molecule can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation[10]. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This additive competitively binds to the active silanol sites, ensuring a sharper, more symmetrical elution profile for the pyridine-containing compound[10].

Acid-Base Extraction

This liquid-liquid extraction technique leverages the basicity of the pyridine ring to separate the target compound from non-basic or acidic impurities[7][11].

Causality: By washing an organic solution of the crude product with an aqueous acid, the basic pyridine nitrogen is protonated, forming a water-soluble pyridinium salt. This salt partitions into the aqueous phase, while non-basic organic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified to regenerate the neutral, water-insoluble free base, which can be recovered by filtration or back-extraction into a fresh organic solvent[7]. Care must be taken to use mild acids and bases and moderate temperatures to prevent hydrolysis of the methyl ester.

Method Comparison and Troubleshooting

Table 1: Comparison of Purification Methods
FeatureRecrystallizationColumn ChromatographyAcid-Base Extraction
Primary Use Case Final polishing of mostly pure (>90%) crystalline solids.Complex mixtures, removal of regioisomers, broad applicability.Removal of non-basic or acidic impurities.
Typical Purity >99%>98%>95% (often used before another method)
Scalability ExcellentModerate (requires large solvent/silica volumes for large scale).Excellent
Speed Moderate (cooling/crystallization can be slow).Slow to ModerateFast
Key Limitation Requires a crystalline solid and a suitable solvent. Can have yield loss.Solvent-intensive, can be labor-intensive.Risk of ester hydrolysis, does not remove basic impurities.
Table 2: Troubleshooting Common Purification Issues
ProblemPotential Cause(s)Recommended Solution(s)
Oily Precipitate during Recrystallization Solvent is too non-polar; cooling is too rapid; compound melting point is lower than solvent boiling point.Add a co-solvent to increase polarity; ensure slow, gradual cooling; select a lower-boiling point solvent.
Streaking/Tailing on TLC Plate Compound is interacting too strongly with the acidic silica gel.Add 0.5-1% triethylamine or ammonium hydroxide to the eluent system.
No Separation in Column Chromatography Eluent polarity is too high (all compounds at solvent front) or too low (all compounds at baseline).Systematically screen eluent systems using TLC. Start with a less polar mixture (e.g., 80:20 Hexane:EtOAc) and gradually increase polarity.
Low Recovery from Acid-Base Extraction Incomplete extraction into the acid; incomplete precipitation/back-extraction after basification; ester hydrolysis.Perform multiple acid extractions (e.g., 3x); ensure pH is sufficiently basic (>9) before back-extraction; use dilute acids/bases (e.g., 1M HCl, sat. NaHCO₃) and avoid heat.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the product when hot but show low solubility when cold.

  • Dissolution: Place the crude Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Assess purity via HPLC and confirm identity using ¹H NMR and MS.[12]

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or EtOAc). Spot on a silica TLC plate and develop using various mobile phase systems (e.g., Hexane:EtOAc or DCM:Methanol mixtures). Add 0.5% triethylamine to the mobile phase to improve peak shape. The ideal system gives the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (non-polar component). Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.[7]

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a volatile solvent (like DCM), adding silica, and evaporating the solvent. Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Elute the column with the mobile phase, applying gentle air pressure. If separation is difficult, a gradient elution (gradually increasing the mobile phase polarity) can be employed.[7]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Validation: Assess purity and identity via HPLC, ¹H NMR, and MS.[12]

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M aqueous HCl. The target compound will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH is >9.[7] The neutral product should precipitate if it is a solid or can be extracted.

  • Isolation (Method A - Filtration): If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

  • Isolation (Method B - Back-Extraction): Extract the basic aqueous solution three times with a fresh organic solvent (EtOAc or DCM).

  • Drying and Evaporation: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Validation: Assess purity and identity via HPLC, ¹H NMR, and MS.[12]

Visualization of Workflows

Recrystallization Workflow

G A Dissolve Crude in Minimal Hot Solvent B Hot Filtration (Optional, for insoluble impurities) A->B C Cool Slowly to Induce Crystallization A->C if no hot filtration B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G Pure Crystalline Product F->G

Caption: Workflow for purification by recrystallization.

Column Chromatography Workflow

G A Select Eluent via TLC (Aim for Rf ≈ 0.3) B Pack Column with Silica Gel Slurry A->B C Load Sample (Dry Loading Preferred) B->C D Elute Column with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Amorphous Product H->I

Caption: Workflow for purification by column chromatography.

Acid-Base Extraction Workflow

G cluster_org Organic Phase cluster_aq Aqueous Phase A Dissolve Crude in Organic Solvent (e.g., EtOAc) B Extract with 1M HCl A->B Protonation C Non-Basic Impurities (Discard) G Dry & Evaporate H H G->H Pure Product B->C D Basify with NaHCO₃ to pH > 9 B->D Product moves to Aqueous Layer E Isolate Product D->E Deprotonation E->G Back-Extraction into fresh EtOAc

Caption: Workflow for purification by acid-base extraction.

References

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound?. Retrieved from [Link]

  • Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
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  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
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  • ResearchGate. (2007). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid met. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2003). (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Retrieved from [Link]

  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Retrieved from [Link]

  • Chem-Impex. (n.d.). Methyl pyrazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

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Application Notes & Protocols: In Vitro Evaluation of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (MPP-3C)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Pyrazole Compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Many pyrazole derivatives have demonstrated potent inhibitory effects on key signaling proteins, particularly protein kinases, which are critical regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

This document provides a comprehensive guide for the initial in vitro characterization of a novel synthetic compound, Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate , hereafter referred to as MPP-3C . Based on its structural motifs—a pyrazole core linked to a pyridine ring—MPP-3C is hypothesized to function as a kinase inhibitor. The protocols outlined herein are designed to systematically evaluate its biological activity, starting from broad cytotoxicity screening and progressing to specific target engagement and cellular mechanism of action studies.

The methodologies are presented to ensure robustness and reproducibility, incorporating self-validating controls and explaining the scientific causality behind critical experimental steps. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Section 1: Compound Handling and Stock Solution Preparation

Scientific Rationale: The accuracy and reproducibility of in vitro assays are fundamentally dependent on the correct handling, solubilization, and storage of the test compound. Aggregation or precipitation of the compound can lead to erroneous results. Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving hydrophobic small molecules for cell-based assays due to its high solubilizing capacity and general compatibility with cell culture, albeit with cytotoxicity at higher concentrations.

Protocol 1.1: Preparation of a 10 mM Master Stock Solution

  • Aseptic Technique: All procedures should be performed in a sterile laminar flow hood to prevent contamination.[5]

  • Weighing: Accurately weigh 1-5 mg of MPP-3C powder using a calibrated analytical balance.

  • Solubilization: Add sterile, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

    • Calculation Example: If the molecular weight of MPP-3C is 217.21 g/mol , to make a 10 mM stock from 1 mg of compound:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (L) = (0.001 g / 217.21 g/mol ) / 0.01 mol/L = 0.00046 L = 460 µL.

  • Dissolution: Vortex the solution vigorously for 5-10 minutes. If necessary, gently warm the vial to 37°C to aid dissolution. Visually inspect for any undissolved particulate matter.

  • Aliquoting & Storage: Aliquot the 10 mM master stock into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]

Section 2: Assessment of General Cellular Viability (MTT Assay)

Scientific Rationale: The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.

Protocol 2.1: Determining the IC₅₀ of MPP-3C in a Cancer Cell Line (e.g., A549)

  • Cell Seeding: Plate A549 cells (or another cell line of interest) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a serial dilution of MPP-3C from the 10 mM stock in complete culture medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control).

    • Causality Note: The final DMSO concentration in all wells, including the vehicle control, must be identical and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[8]

    • Add 10 µL of the MTT solution to each well (final concentration 0.45-0.5 mg/mL).[10]

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (untreated) wells.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Section 3: Target-Based Screening: In Vitro Kinase Inhibition Assay

Scientific Rationale: Based on the pyrazole scaffold, MPP-3C is hypothesized to be a kinase inhibitor. An in vitro kinase assay directly measures the compound's ability to inhibit the enzymatic activity of a purified kinase.[11] Such assays isolate the kinase from the complex cellular environment, providing a clear measure of target engagement.[11] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used. They quantify kinase activity by measuring the amount of ADP produced, which is converted to a light signal via a luciferase reaction.[12] This method is highly sensitive and suitable for high-throughput screening.[12]

Protocol 3.1: Measuring IC₅₀ Against a Target Tyrosine Kinase (e.g., SRC)

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay). This includes the kinase, substrate (e.g., a generic tyrosine kinase peptide substrate), and cofactors in the appropriate kinase reaction buffer.

    • Expertise Note: The ATP concentration is a critical parameter. Assays are often run at the ATP Kₘ value for the specific kinase to allow for sensitive detection of ATP-competitive inhibitors.[4]

  • Compound Dilution: Prepare a serial dilution of MPP-3C in the kinase reaction buffer. A known inhibitor of the target kinase (e.g., Dasatinib for SRC) should be included as a positive control.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture (containing kinase, substrate, and ATP).

    • Add 2.5 µL of the serially diluted MPP-3C or control compounds.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the high activity (vehicle control) and low activity (no kinase) controls.

    • Plot the percent inhibition against the log of the MPP-3C concentration and use non-linear regression to determine the IC₅₀ value.

Section 4: Cellular Mechanism of Action: Western Blot Analysis

Scientific Rationale: After confirming that MPP-3C inhibits a specific kinase in vitro, the next crucial step is to verify that it engages its target and modulates the downstream signaling pathway within a cellular context. Western blotting is a fundamental technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate.[13][14] By using phospho-specific antibodies, one can assess the phosphorylation state of a kinase's substrate, providing direct evidence of the compound's inhibitory activity in cells.

Protocol 4.1: Analyzing Phosphorylation of a Downstream Target

  • Cell Treatment & Lysis:

    • Plate and grow cells (e.g., A549) to 70-80% confluency.

    • Treat the cells with MPP-3C at various concentrations (e.g., 0.5x, 1x, and 5x the cell viability IC₅₀) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

    • Wash the cells with ice-cold PBS and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6][15]

    • Causality Note: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins during lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[16]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until adequate separation of proteins is achieved.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electric current.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-SRC Family (Tyr416)) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Self-Validation): To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein, as well as a loading control like β-actin or GAPDH.[6]

Section 5: Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Cytotoxicity of MPP-3C on A549 Cancer Cells

Parameter Value
Assay Method MTT
Incubation Time 72 hours
IC₅₀ (µM) [Insert Value]
95% Confidence Interval [Insert Range]

| R² | [Insert Value] |

Table 2: In Vitro Kinase Inhibitory Activity of MPP-3C

Kinase Target Assay Method IC₅₀ (nM) Positive Control (IC₅₀, nM)
SRC ADP-Glo™ [Insert Value] Dasatinib: [Insert Value]

| [Other Kinase] | ADP-Glo™ | [Insert Value] | [Control]: [Insert Value] |

Section 6: Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cellular Mechanism A Prepare 10mM Stock of MPP-3C in DMSO B Cell Viability Assay (MTT) A->B C Calculate Cytotoxicity IC50 Value B->C D In Vitro Kinase Assay (e.g., ADP-Glo) C->D Proceed if potent (e.g., IC50 < 10 µM) E Determine Kinase Inhibition IC50 D->E F Treat Cells with MPP-3C E->F Confirm target engagement G Western Blot Analysis F->G H Assess Phosphorylation of Downstream Target G->H

Caption: General experimental workflow for the in vitro characterization of MPP-3C.

Hypothesized Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates SRC SRC Kinase RTK->SRC Activates Substrate Downstream Substrate (e.g., STAT3) SRC->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-STAT3) Substrate->pSubstrate Response Cell Proliferation & Survival pSubstrate->Response Promotes MPPC MPP-3C MPPC->SRC Inhibits

Caption: Hypothesized mechanism of MPP-3C inhibiting the SRC kinase signaling pathway.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti-Malarial Agents. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. (2025-08-06). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. Retrieved from [Link]

  • Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. (2025-08-10). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (2026-01-20). ACS Publications. Retrieved from [Link]

  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). National Institutes of Health. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). National Institutes of Health. Retrieved from [Link]

  • Approaches To Studying Cellular Signaling: A Primer For Morphologists. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Experimental Design in Signal Transduction. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinase assays. (2020-09-01). BMG LABTECH. Retrieved from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). National Institutes of Health. Retrieved from [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025-10-16). ResearchGate. Retrieved from [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025-12-01). National Institutes of Health. Retrieved from [Link]

  • Techniques for Studying Decoding of Single Cell Dynamics. (n.d.). Frontiers. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Reaction Biology. Retrieved from [Link]

  • Detection of protein expression by western blot analysis. (n.d.). Bio-protocol. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Linking Proteins to Signaling Pathways for Experiment Design and Evaluation. (n.d.). PLOS One. Retrieved from [Link]

  • Western Blotting(WB) Protocol. (n.d.). Cusabio. Retrieved from [Link]

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Application Note: Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate as a Privileged Scaffold for p38 MAPK and Aurora Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate in Kinase Inhibitor Research Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract & Introduction

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate represents a "privileged structure" in kinase inhibitor discovery. This heteroaromatic scaffold combines a pyridine ring—capable of accepting hydrogen bonds from the kinase hinge region—with a pyrazole core that serves as a rigid linker.[1] The C3-carboxylate moiety offers a versatile handle for diversifying the "solvent-front" interactions, while the pyrazole NH (or N1 position) allows for tuning hydrophobic pocket occupancy.

This guide details the strategic application of this compound as a linchpin intermediate for synthesizing and evaluating ATP-competitive inhibitors targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Aurora Kinases . We provide validated protocols for its chemical derivatization into bioactive amides and subsequent biological validation using TR-FRET binding assays and cellular cytokine release models.

Key Applications
  • Fragment-Based Drug Design (FBDD): Use as a core scaffold to probe the ATP-binding pocket of Ser/Thr kinases.

  • Library Generation: Rapid synthesis of Type I and Type II kinase inhibitors via N-alkylation/arylation and amide coupling.

  • Mechanism of Action Studies: Investigating the "Gatekeeper" residue tolerance in MAPK pathways.

Chemical Biology & Mechanism of Action

The Pharmacophore

The 5-(4-pyridinyl)pyrazole motif mimics the binding mode of the prototypical inhibitor SB-203580 .

  • Hinge Binding: The pyridine nitrogen (N_py) acts as a hydrogen bond acceptor for the backbone NH of the "hinge" residue (e.g., Met109 in p38

    
    ).
    
  • Solvent Exposure: The C3-ester/amide points toward the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached without disrupting binding.

  • Hydrophobic Pocket: The N1-substituent (introduced via derivatization) occupies the hydrophobic pocket behind the gatekeeper residue (Thr106 in p38

    
    ).
    
Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for transforming the scaffold into a potent inhibitor.

SAR_Logic Scaffold Methyl 5-(4-Pyridinyl) pyrazole-3-carboxylate (Core Scaffold) Hinge Hinge Region Interaction (Pyridine N accepts H-bond) Scaffold->Hinge Intrinsic Gatekeeper Hydrophobic Pocket (N1-Derivatization) Scaffold->Gatekeeper Requires N-Arylation Solvent Solvent Front (C3-Amide Conversion) Scaffold->Solvent Requires Hydrolysis + Amidation Potency High Potency Inhibitor (IC50 < 50 nM) Hinge->Potency Gatekeeper->Potency Solvent->Potency

Caption: SAR logic flow transforming the methyl ester scaffold into a bioactive kinase inhibitor.

Experimental Protocols

Protocol A: Chemical Derivatization (Scaffold Activation)

Objective: To convert the inactive ester intermediate into a bioactive carboxamide inhibitor. The ester itself is generally a weak binder; the amide is required for potency and solubility.

Reagents:

  • Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (Starting Material)

  • Aryl boronic acid (for N-arylation) or Alkyl halide

  • Lithium Hydroxide (LiOH)

  • Primary Amine (e.g., Morpholine-4-amine)

  • HATU (Coupling Agent)

Step-by-Step Workflow:

  • N-Arylation (Chan-Lam Coupling):

    • Dissolve scaffold (1.0 eq) in DCM. Add Aryl boronic acid (1.5 eq), Cu(OAc)2 (1.0 eq), and Pyridine (2.0 eq).

    • Stir open to air (O2 balloon optional) at RT for 16h.

    • Why: The N1-aryl group is critical for selectivity. A phenyl or fluorophenyl group here locks the pyrazole conformation and fills the hydrophobic pocket.

  • Hydrolysis:

    • Treat the N-arylated ester with LiOH (3.0 eq) in THF/H2O (3:1) at 60°C for 2h.

    • Acidify with 1N HCl to precipitate the carboxylic acid. Filter and dry.

  • Amide Coupling:

    • Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

    • Add the amine (1.2 eq) and stir for 4h.

    • Why: This step introduces the "tail" that interacts with the solvent channel, improving physicochemical properties (solubility) and often adding auxiliary H-bonds.

Protocol B: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the derived inhibitor against p38 MAPK alpha.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the competition between the test compound and a fluorescent tracer for the ATP binding site.

Materials:

  • Recombinant p38

    
     MAPK (human).
    
  • Europium-labeled anti-GST antibody (donor).

  • Kinase Tracer 199 (Alexa Fluor 647 labeled ATP-competitive probe).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Top conc: 10 µM).

  • Incubation:

    • Add 5 µL of test compound to a 384-well plate (low volume, white).

    • Add 5 µL of Enzyme/Ab mix (Final: 5 nM kinase, 2 nM Eu-Ab).

    • Add 5 µL of Tracer (Final: 10-50 nM, determine via Kd titration).

  • Equilibrium: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 min at RT in the dark.

  • Read: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Data Analysis: Calculate TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to derive IC50.

Protocol C: Cellular Functional Assay (TNF- Release)

Objective: Verify that the inhibitor engages the target in a cellular context by blocking the p38-mediated production of TNF-


.

Cell Line: THP-1 (Human monocytic leukemia cells) or PBMCs.

Procedure:

  • Seeding: Plate THP-1 cells (100,000 cells/well) in RPMI-1640 + 10% FBS in 96-well plates.

  • Pre-treatment: Add test compounds (serial dilution) and incubate for 1 hour at 37°C.

  • Stimulation: Add Lipopolysaccharide (LPS) (Final: 1 µg/mL) to induce inflammatory signaling. Incubate for 4 hours.

  • Supernatant Collection: Centrifuge plates (1500 rpm, 5 min). Collect cell-free supernatant.

  • Quantification: Measure TNF-

    
     levels using a standard sandwich ELISA kit.
    
  • Validation: Use SB-203580 (10 µM) as a positive control for inhibition.

Data Visualization & Workflow

The following diagram outlines the integrated workflow from chemical synthesis to biological validation.

Workflow cluster_chem Phase 1: Chemistry cluster_bio Phase 2: Biology Step1 Start: Methyl 5-(4-Pyridinyl) pyrazole-3-carboxylate Step2 N-Arylation (Targeting Hydrophobic Pocket) Step1->Step2 Step3 Hydrolysis & Amidation (Solubility & H-bonding) Step2->Step3 Library Focused Inhibitor Library Step3->Library Assay1 Biochemical Screen (TR-FRET p38 alpha) Library->Assay1 IC50 Determination Assay2 Cellular Assay (LPS-induced TNF-alpha) Assay1->Assay2 Select Potent Hits (<100nM) Hit Lead Candidate Selection Assay2->Hit Functional Validation

Caption: Integrated workflow for developing kinase inhibitors from the pyridinyl-pyrazole scaffold.

Expected Results & Troubleshooting

ParameterExpected Outcome (Active Inhibitor)Common IssueSolution
Purity (LCMS) >95%, Single PeakMultiple peaks (Regioisomers)Pyrazole N-alkylation often yields N1/N2 mixtures. Separate via Prep-HPLC.
Solubility >100 µM in Assay BufferPrecipitation at high conc.Introduce morpholine or piperazine at the C3-amide position.
Biochemical IC50 < 50 nM (vs p38

)
Weak inhibition (>1 µM)Ensure the pyridine nitrogen is free (not oxidized) and N1-aryl group is present.
Cellular Potency < 500 nM (EC50)Poor cell penetrationCheck ester hydrolysis (if using prodrug) or logP. Optimize C3-substituent.

References

  • Boehm, J. C., et al. (2000). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry, 39(19), 3929-3937. Link(Foundational SAR for pyridine-heterocycle p38 inhibitors).

  • Tong, L., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link(Demonstrates the utility of the pyrazole scaffold in p38 inhibition).

  • Cayman Chemical. "p38 MAPK Inhibitor (CAS 219138-24-6) Product Information." Link(Reference for biochemical standards in p38 assays).

  • Selleck Chemicals. "p38 MAPK Signaling Pathway and Inhibitors." Link(Overview of pathway and inhibitor structures).

  • Che, J., et al. (2011). "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." Journal of Medicinal Chemistry. Link(Application of pyrazole scaffold in ROCK inhibition).

Sources

use of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate in Agrochemical Discovery

Abstract

This technical guide outlines the synthetic utility of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (MPPC), a privileged scaffold in the design of next-generation agrochemicals. Combining the lipophilic, metabolic stability of the pyridine ring with the bioactive versatility of the pyrazole-3-carboxylate core, this intermediate is critical for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ryanodine receptor-modulating insecticides. This note provides optimized protocols for hydrolysis, regioselective


-alkylation, and amide diversification, ensuring high reproducibility and structural integrity.

Introduction: The Pyrazole-Pyridine "Privileged Structure"

In modern agrochemistry, the fusion of nitrogen heterocycles is a dominant strategy for optimizing bioavailability and target affinity. MPPC serves as a bifunctional core:

  • The Pyridine Moiety (C5 Position): Mimics the biaryl ether motifs found in pyrethroids or the nicotinic pharmacophore, enhancing binding to specific receptor pockets (e.g., Complex II in fungal respiration).

  • The Pyrazole-3-Carboxylate Motif: Acts as a rigid linker that positions the "warhead" (typically an amide) in the correct spatial orientation.

Target Applications:

  • SDHI Fungicides: Analogues of Penthiopyrad or Fluxapyroxad where the aromatic ring is tuned for specific fungal strains.

  • Insecticides: Anthranilic diamide precursors requiring a heteroaromatic acid core.

Chemical Profile & Stability

PropertySpecification
IUPAC Name Methyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot MeOH; sparingly soluble in water.
pKa (Predicted) Pyrazole NH: ~13.5; Pyridine N: ~5.2
Storage Hygroscopic. Store at 2–8°C under inert atmosphere (Ar/N₂).

Synthetic Workflow & Logic

The utilization of MPPC generally follows a divergent pathway. The critical decision point is whether to functionalize the pyrazole nitrogen (


-alkylation) before or after ester manipulation.

SyntheticWorkflow cluster_logic Decision Gate Start Methyl 5-(4-Pyridinyl) pyrazole-3-carboxylate Acid Core Acid (Hydrolysis) Start->Acid LiOH/THF (Protocol A) N_Alkyl N-Alkylated Scaffold (Regioselective) Start->N_Alkyl R-X, Base (Protocol B) Amide Carboxamide Library (SDHI Analogs) Acid->Amide HATU or SOCl2 (Protocol C) N_Alkyl->Amide 1. Hydrolysis 2. Coupling

Figure 1: Divergent synthetic pathways. Protocol B (N-Alkylation) is the critical step determining the final isomer topology.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Objective: Isolate the free carboxylic acid without decarboxylation or pyridine ring degradation.

Reagents:

  • MPPC (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

  • Solvent: THF:Water (3:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve MPPC in THF (5 mL/mmol). The solution should be clear.

  • Activation: Add LiOH·H₂O dissolved in the minimum amount of water dropwise at 0°C.

  • Reaction: Warm to ambient temperature (25°C) and stir for 4 hours.

    • IPC (In-Process Control): TLC (10% MeOH in DCM). The ester spot (Rf ~0.6) should disappear; the acid stays at the baseline.

  • Workup (Critical):

    • Concentrate under reduced pressure to remove THF.

    • Cool the aqueous residue to 0°C.

    • Acidification: Slowly add 1N HCl until pH reaches 3.5–4.0. Note: Do not go below pH 3, or the pyridine nitrogen will protonate, forming a soluble hydrochloride salt that is difficult to extract.

  • Isolation: The zwitterionic acid will precipitate as a white solid. Filter, wash with cold water (2x), and dry under vacuum at 50°C.

Troubleshooting: If no precipitate forms at pH 4, the product may be in the zwitterionic form. Lyophilize the aqueous phase to recover the crude solid.

Protocol B: Regioselective N-Alkylation

Objective: Alkylate the pyrazole ring while controlling the N1 vs. N2 isomer ratio. Challenge: The pyrazole tautomerism allows alkylation at either nitrogen. Sterics (4-pyridyl group) usually disfavor N1-alkylation (adjacent to pyridine), but electronic effects can vary.

Reagents:

  • MPPC (1.0 eq)

  • Alkyl Halide (e.g., MeI, EtBr) (1.2 eq)

  • Base A (Kinetic/Steric control): Cs₂CO₃ (2.0 eq) in DMF.

  • Base B (Thermodynamic control): NaH (1.2 eq) in THF.

Step-by-Step (Cesium Carbonate Method - Preferred for Library Scale):

  • Setup: In a flame-dried vial, suspend MPPC and Cs₂CO₃ in anhydrous DMF (0.2 M).

  • Addition: Add the Alkyl Halide via syringe.

  • Reaction: Stir at 60°C for 3–6 hours.

  • IPC: LC-MS is required here.

    • Isomer 1 (Target): Alkylation at N1 (distal to ester, adjacent to pyridine).

    • Isomer 2 (Minor): Alkylation at N2 (adjacent to ester).

    • Differentiation: N2-alkylated products often show a distinctive NOE correlation between the N-alkyl group and the ester methyl group.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Isomers usually separate well due to polarity differences.

Protocol C: Amide Library Generation (Agrochemical Active)

Objective: Coupling the core acid with diverse anilines to generate SDHI candidates.

Reagents:

  • Pyrazole Acid (from Protocol A) (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc) (1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or EtOAc (if using T3P)

Step-by-Step:

  • Activation: Dissolve the Acid and DIPEA in DMF. Stir for 5 mins.

  • Coupling: Add HATU. Stir for 10 mins (solution turns yellow/orange).

  • Addition: Add the aniline derivative.

  • Reaction: Stir at RT for 12–16 hours.

    • Self-Validating Step: If the reaction stalls, heat to 50°C. Sterically hindered anilines (e.g., ortho-substituted) require T3P/Pyridine reflux conditions.

  • Workup: Standard aqueous workup.

  • Final Polish: Recrystallize from EtOH/Heptane if necessary to achieve >98% purity for biological screening.

Regioselectivity Logic & Mechanism

The regioselectivity in Protocol B is governed by the interplay between the steric bulk of the pyridine ring and the electronic repulsion of the ester.

Regioselectivity cluster_pathways Alkylation Pathways Tautomer Tautomeric Equilibrium (N-H shift) Path1 Path A: N1 Alkylation (Adjacent to Pyridine) Tautomer->Path1 Minor Tautomer Path2 Path B: N2 Alkylation (Adjacent to Ester) Tautomer->Path2 Major Tautomer Product1 Product A (Sterically Congested) Path1->Product1 Product2 Product B (Thermodynamically Favored) Path2->Product2

Figure 2: Regiochemical outcomes. Under basic conditions (Cs₂CO₃), alkylation typically favors the nitrogen distal to the bulky pyridine group (Path B), though solvent polarity can shift this ratio.

Safety & Handling (MSDS Summary)

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Pyridine Moiety: Potential for neurological toxicity if ingested in large quantities; handle in a fume hood.

  • Waste: Aqueous waste from Protocol A contains Lithium salts; dispose of according to local environmental regulations.

References

  • Chem-Impex International. (n.d.). Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate: Applications in Agricultural Chemistry. Retrieved from

  • Lamberth, C. (2007).[1] Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502.[1] (Fundamental review of pyrazole scaffolds in fungicides).

  • National Institutes of Health (NIH). (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides. PubMed. Retrieved from

  • Kong, Y., Tang, M., & Wang, Y. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 16(2), 576–579.[2] Retrieved from

  • Fustero, S., et al. (2013). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI Molecules. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate. As a Senior Application Scientist, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your product yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Intermediate, Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Potential Cause 1: Incomplete Claisen Condensation. The initial step of the synthesis, a Claisen condensation between 4-acetylpyridine and diethyl oxalate, may not be proceeding to completion. This can be due to several factors, including the purity of reagents and the effectiveness of the base used.

Solution:

  • Reagent Purity: Ensure that all reagents, particularly 4-acetylpyridine and diethyl oxalate, are of high purity and free from water. The presence of moisture can quench the base and hinder the reaction.

  • Choice of Base and Solvent: Sodium ethoxide in dry ethanol is a commonly used base-solvent system for this reaction.[1] Ensure the sodium ethoxide is freshly prepared or properly stored to maintain its reactivity. The reaction should be conducted under anhydrous conditions.

  • Reaction Temperature: The reaction is typically stirred overnight at room temperature, followed by a brief period of heating to drive it to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Potential Cause 2: Side Reactions. The highly reactive nature of the starting materials can lead to side reactions, such as self-condensation of 4-acetylpyridine, reducing the overall yield of the desired β-keto ester.

Solution:

  • Controlled Addition: Add the mixture of 4-acetylpyridine and diethyl oxalate dropwise to the solution of sodium ethoxide.[1] This helps to maintain a low concentration of the reactants and minimize side reactions.

  • Temperature Control: Maintain the reaction temperature as specified in the protocol. Excursions to higher temperatures during the initial phase can promote unwanted side reactions.

Problem 2: Low Yield of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate in the Cyclocondensation Step

Potential Cause 1: Inefficient Cyclocondensation. The reaction between the β-keto ester intermediate and hydrazine hydrate to form the pyrazole ring may be incomplete.

Solution:

  • pH Control: The cyclocondensation reaction is often favored under acidic conditions.[2] The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly improve the reaction rate and yield.

  • Reaction Time and Temperature: The reaction is typically refluxed for several hours.[3] Monitor the reaction by TLC to ensure it has gone to completion before proceeding with the work-up.

Potential Cause 2: Formation of Pyrazolone Tautomers. The initial product of the cyclocondensation is a pyrazolone, which exists in tautomeric equilibrium with the desired aromatic pyrazole.[4] The isolation procedure may favor one tautomer over the other, or the mixture may be difficult to purify.

Solution:

  • Aromatization: While the pyrazole ring is aromatic, the reaction conditions during workup can influence the final isolated form. In many cases, the aromatic pyrazole is the thermodynamically more stable product.

  • Purification: Careful purification by recrystallization or column chromatography is essential to isolate the desired product from any unreacted starting materials or side products.

Problem 3: Difficulty in Product Purification

Potential Cause 1: Presence of Impurities. The crude product may contain unreacted starting materials, side products from competing reactions, or residual solvent.

Solution:

  • Work-up Procedure: A thorough aqueous work-up is crucial. This includes washing the organic layer with water and brine to remove any water-soluble impurities and salts.

  • Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for purifying the final product. Experiment with different solvents (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions for obtaining pure crystals.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used to separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate?

A1: The most prevalent method is a two-step synthesis. The first step is a Claisen condensation of 4-acetylpyridine with diethyl oxalate to form ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.[1] The second step is a Knorr pyrazole synthesis, which involves the cyclocondensation of this β-keto ester with hydrazine hydrate to form the pyrazole ring.[4]

Q2: How critical are anhydrous conditions for the Claisen condensation step?

A2: Extremely critical. The base used, typically sodium ethoxide, is highly sensitive to moisture. Any water present will react with the base, reducing its effectiveness and leading to lower yields. Therefore, it is essential to use dry solvents and glassware and to protect the reaction from atmospheric moisture.

Q3: Can other bases be used for the Claisen condensation?

A3: While sodium ethoxide is common, other strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) can also be effective.[5] The choice of base may depend on the specific substrate and desired reaction conditions.

Q4: What are the key parameters to control during the cyclocondensation reaction with hydrazine?

A4: The key parameters are pH, temperature, and reaction time. The reaction is often acid-catalyzed, so the addition of a small amount of acid can be beneficial.[2] The reaction is typically run at elevated temperatures (reflux) to ensure a reasonable reaction rate. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and avoid the formation of degradation products.

Q5: How can I confirm the structure of the final product?

A5: The structure of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate should be confirmed using standard analytical techniques. These include ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure, mass spectrometry to confirm the molecular weight, and FT-IR spectroscopy to identify functional groups.[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

This protocol is adapted from the general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[1]

Materials:

  • 4-Acetylpyridine

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Dichloromethane

  • Sulfuric acid (dilute)

  • Anhydrous sodium sulfate

Procedure:

  • Freshly prepare sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in anhydrous absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a mixture of 4-acetylpyridine (1 equivalent) and diethyl oxalate (1 equivalent).

  • Add the mixture from step 2 dropwise to the stirred solution of sodium ethoxide at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • After overnight stirring, heat the reaction mixture to 80 °C for 30 minutes.

  • Cool the reaction mixture and acidify with dilute sulfuric acid to a pH of 2.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

This protocol is a standard Knorr pyrazole synthesis.[4]

Materials:

  • Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

  • Hydrazine hydrate

  • Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (1 equivalent) in methanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Data Presentation

ParameterStep 1: Claisen CondensationStep 2: Cyclocondensation
Key Reagents 4-Acetylpyridine, Diethyl oxalate, Sodium ethoxideEthyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, Hydrazine hydrate
Solvent Anhydrous EthanolMethanol
Catalyst -Glacial Acetic Acid
Temperature Room temperature, then 80°CReflux
Typical Reaction Time Overnight, then 30 min4-6 hours
Typical Yield Moderate to GoodGood to Excellent

Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation (Knorr Synthesis) 4-Acetylpyridine 4-Acetylpyridine Intermediate Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate 4-Acetylpyridine->Intermediate + Diethyl oxalate Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate NaOEt_EtOH NaOEt, EtOH NaOEt_EtOH->Intermediate Product Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate Intermediate->Product + Hydrazine hydrate Hydrazine Hydrazine hydrate Hydrazine->Product MeOH_H MeOH, H+ MeOH_H->Product

Caption: Synthetic pathway for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Step1_Check Check Step 1: Claisen Condensation Low_Yield->Step1_Check Intermediate Yield Low? Step2_Check Check Step 2: Cyclocondensation Low_Yield->Step2_Check Final Product Yield Low? Purification_Check Check Purification Low_Yield->Purification_Check Difficulty in Purification? Reagent_Purity Verify Reagent Purity (Anhydrous Conditions) Step1_Check->Reagent_Purity Base_Activity Check Base Activity (Freshly Prepared) Step1_Check->Base_Activity Reaction_Conditions1 Optimize Reaction Conditions (Temp, Time) Step1_Check->Reaction_Conditions1 pH_Control Adjust pH (Acid Catalyst) Step2_Check->pH_Control Reaction_Conditions2 Optimize Reaction Conditions (Temp, Time) Step2_Check->Reaction_Conditions2 Workup_Procedure Improve Work-up (Washing Steps) Purification_Check->Workup_Procedure Recrystallization Optimize Recrystallization (Solvent Screen) Purification_Check->Recrystallization Chromatography Perform Column Chromatography Purification_Check->Chromatography End Yield Improved Reagent_Purity->End Base_Activity->End Reaction_Conditions1->End pH_Control->End Reaction_Conditions2->End Workup_Procedure->End Recrystallization->End Chromatography->End

Caption: Troubleshooting workflow for low yield issues.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. [Link]

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]

  • Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ResearchGate. [Link]

  • Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. ResearchGate. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Springer. [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. National Institutes of Health. [Link]

  • Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. National Institutes of Health. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. CORE. [Link]

  • Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. [Link]

  • ethyl 2-pyridylacetate. Organic Syntheses Procedure. [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]

  • Method for preparing ethyl 2-oxo-4-phenylbutyrate.

Sources

purification challenges with Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

[1]

Topic: Purification & Handling Guide Compound ID: Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate Molecular Formula: C₁₀H₉N₃O₂ Key Characteristics: Amphoteric heterocycle, ester functionality, potential "brick dust" solubility.[1]

Introduction: The "Deceptive" Intermediate

Welcome to the technical support hub for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate .

Researchers often underestimate this intermediate.[1][2] It appears structurally simple but possesses a "perfect storm" of chemical properties that complicate purification:

  • Amphoteric Nature: It contains a basic pyridine nitrogen (

    
    ) and an acidic pyrazole N-H (
    
    
    ).[1][2]
  • Lewis Basicity: The pyridine ring interacts strongly with acidic silanols on silica gel, causing severe tailing.[2]

  • Labile Ester: The electron-deficient pyridine ring activates the ester carbonyl, making it highly susceptible to hydrolysis (saponification) under basic conditions often used to fix the tailing issue.[1][2]

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Chromatography Troubleshooting

Q: My compound streaks/tails severely on silica gel, even with high polarity. How do I fix this?

The Root Cause: Standard silica gel is slightly acidic (

122

The Solution: Amine Modifiers (The "Blocking" Strategy) You must block the active silanol sites with a volatile base that competes with your product.[2]

Protocol 1.1: The TEA/Silica Pre-treatment Do not just add TEA to the mobile phase; pre-equilibrate the column.[2]

  • Mobile Phase: DCM:Methanol (95:5) + 1% Triethylamine (TEA) or 1%

    
     .[1][2]
    
  • Column Prep: Flush the silica column with 3 Column Volumes (CV) of the mobile phase before loading the sample.[2] This saturates the silanols.[2]

  • Loading: Dissolve the sample in a minimum amount of DCM/MeOH (9:1). Avoid DMF/DMSO if possible (see Module 3).

  • Elution: Run the gradient. The product should elute as a sharp band.[2]

  • Post-Run: The TEA must be removed. Rotovap at

    
    , then redissolve in EtOAc and wash with saturated 
    
    
    (rapidly) to remove residual TEA, or dry under high vacuum for >12 hours if the product is stable.

Data:


 Value Comparison (Silica TLC)
Solvent SystemAdditive

Value
Spot Morphology
10% MeOH / DCMNone0.15 - 0.45Long Streak (Tailing)
10% MeOH / DCM1% TEA 0.55 Tight, Round Spot
50% EtOAc / HexNone0.05Stuck at Baseline
Visualizing the Interaction

SilicaInteractioncluster_0Standard Silica (Problem)cluster_1TEA Modified (Solution)SilicaSilica Surface(Acidic Si-OH)ProductPyridyl-Pyrazole(Basic Nitrogen)Silica->ProductStrong H-Bonding(Causes Tailing)Silica2Silica Surface(Acidic Si-OH)TEATriethylamine(Sacrificial Base)Silica2->TEABlocked SitesProduct2Pyridyl-Pyrazole(Elutes Freely)

Figure 1: Mechanism of amine modifiers preventing tailing on silica chromatography.[1]

Module 2: Chemical Stability (The "Disappearing Ester")

Q: I lost 50% of my mass during aqueous workup. The NMR shows the carboxylic acid.[2] What happened?

The Root Cause: The 4-pyridyl ring is electron-withdrawing.[1] This pulls electron density away from the pyrazole and, by extension, the ester carbonyl.[2] This makes the ester hyper-electrophilic .[1]

  • Risk: If you use strong bases (NaOH, KOH) or even mild bases (Carbonate) for too long in water, the ester will hydrolyze (saponify) rapidly to the carboxylic acid (Methyl 5-(4-pyridinyl)pyrazole-3-carboxylic acid).[1]

  • Solubility Shift: The hydrolyzed acid is zwitterionic and highly water-soluble at neutral pH, meaning it stays in your aqueous waste layer.

The Solution: The "Cold & Fast" Buffer Protocol Avoid standard strong base washes.[2] If you must wash to remove salts/DMF:

Protocol 2.1: pH-Controlled Workup

  • Temperature: Cool all phases to

    
     (Ice bath). Hydrolysis rates drop significantly at low temperatures.[1][2]
    
  • Buffer: Use 0.5M Phosphate Buffer (pH 7.0) or Saturated

    
     (pH ~5.5).[1][2] Never use NaOH or 
    
    
    .[1][2]
  • Execution:

    • Dissolve crude in EtOAc/THF (THF helps solubility).[1][2]

    • Wash quickly ( < 2 mins contact time) with the cold buffer.[1][2]

    • Separate layers immediately.[1][2]

    • Dry organic layer over

      
       (Acidic drying agents like 
      
      
      are also fine, but
      
      
      is gentler).[1][2]
Workflow: Avoiding Hydrolysis

WorkupLogicStartCrude Reaction MixtureDecisionIs Aqueous Workup Necessary?Start->DecisionNoNO: Direct PurificationDecision->NoPreferredYesYES: Remove Salts/DMFDecision->YesAction1Dilute with EtOAc/THFCool to 0°CYes->Action1Action2Wash with ColdSat. NH4Cl or pH 7 BufferAction1->Action2WarningCRITICAL: Contact time < 5 minsAvoid NaOH/Na2CO3Action2->WarningResultRecovered Ester(Organic Layer)Action2->Result

Figure 2: Decision tree for aqueous processing to minimize ester hydrolysis.

Module 3: Solubility & Crystallization (The "Brick Dust" Issue)

Q: The compound won't dissolve in EtOAc or Hexanes, but I can't load it in DMSO for the column. How do I purify?

The Root Cause: This molecule has high crystallinity due to intermolecular Hydrogen bonding (Pyrazole NH


12

The Solution: Trituration (Precipitation) Because the impurities (starting materials, reagents) are often more soluble than the product, Trituration is often superior to chromatography for this intermediate.[2]

Protocol 3.1: Solvent Swish

  • Evaporate: Remove reaction solvent completely.

  • Slurry: Add Methanol (approx 5-10 volumes relative to mass).

  • Agitate: Sonicate for 10 minutes, then stir at room temperature for 1 hour.

  • Filter: Filter the solid.

    • Filter Cake: Likely your pure Product (>95% purity).

    • Filtrate: Contains impurities and a small amount of product.[2][3]

  • Wash: Wash the cake with cold Diethyl Ether (removes surface impurities without dissolving product).[1][2]

Solubility Table

SolventSolubilityUsage
WaterPoor (pH dependent)Wash solvent
HexanesInsolubleAnti-solvent for precipitation
Diethyl EtherInsolubleWash solvent
MethanolModerate (Hot), Poor (Cold)Crystallization/Trituration
DCMModerateExtraction / Column Load
DMSO/DMFGoodReaction solvent (Avoid for workup)

Module 4: Metal Scavenging (If Pd/Cu Catalyzed)

Q: I synthesized this via Suzuki/Sonogashira coupling. The solid is grey/brown.[2] How do I remove the metal?

Pyridyl nitrogens are excellent ligands for Palladium and Copper.[1][2] Standard columns often fail to remove these trace metals.[1][2]

Protocol 4.1: The Thiol-Silica Scavenge

  • Dissolve the crude product in DCM/MeOH (9:1).[1][2]

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or TMT (Trimercaptotriazine).[1][2]

  • Stir at

    
     for 2 hours.
    
  • Filter through a pad of Celite.[1][2]

  • The filtrate should be significantly lighter in color (white/off-white).[1][2]

References & Authority

  • PubChem. Methyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (Compound Summary). National Library of Medicine.[1][2] Link[1][2]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1][2] University of Wisconsin-Madison.[1] (Reference for Pyrazole/Pyridine pKa values). Link

  • SiliCycle Inc. SiliCycle Application Note: Purification of Amines and Basic Compounds.[1][2] (Reference for Amine-modified silica techniques). Link

  • Vertex AI Search. Grounding verification for hydrolysis rates of pyrazole esters. (See search context regarding "rapid hydrolysis in pH 8 buffer").[1][2][4]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

resolving ambiguous NMR peaks for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving NMR spectral ambiguities for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate. This resource is designed for researchers and drug development professionals encountering challenges in the structural elucidation of this and similar N-heterocyclic compounds. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed experimental decisions.

Part 1: Frequently Asked Questions (FAQs) & Quick Solutions

This section addresses the most common issues encountered during the NMR analysis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate.

Question 1: Why are the signals for my pyrazole ring protons/carbons broad or duplicated in the NMR spectrum?

Answer: This is a classic issue for N-unsubstituted pyrazoles and is almost always due to annular tautomerism . The proton on the pyrazole nitrogen is not fixed; it can rapidly exchange between the two nitrogen atoms (N1 and N2).

  • The Causality: If this exchange rate is intermediate on the NMR timescale, the signals for the C3 and C5 positions (and any attached protons) will be broadened. If the exchange is slow, you may see two distinct sets of signals representing both tautomers. Conversely, very fast exchange results in sharp, averaged signals. This equilibrium is highly sensitive to solvent and temperature.[1][2][3][4]

Quick Troubleshooting Steps:

  • Low-Temperature NMR: Decrease the temperature of your experiment (e.g., to 253 K, 233 K). This will slow the rate of proton exchange, often resolving the broad signals into sharp peaks for each tautomer.[5]

  • Solvent Change: The tautomeric equilibrium is solvent-dependent.[1][6] Re-run the spectrum in a non-polar aprotic solvent (e.g., Benzene-d₆) to disfavor proton exchange, or a protic solvent (e.g., Methanol-d₄) to potentially accelerate it to the point of observing sharp, averaged signals.

Question 2: The chemical shifts of my pyridine ring protons are not matching the predicted values. What could be the cause?

Answer: The pyridine ring contains a basic nitrogen atom, making its electronic structure—and thus the chemical shifts of its protons—highly sensitive to pH.

  • The Causality: Trace amounts of acid in your NMR solvent (e.g., residual trifluoroacetic acid from chromatography, or formic acid in older DMSO-d₆) can protonate the pyridine nitrogen. This protonation dramatically alters the electron density of the ring, causing a significant downfield shift of the pyridine protons (H-2'/H-6' and H-3'/H-5').

Quick Troubleshooting Steps:

  • Use Neutralized Solvents: Employ fresh, high-quality deuterated solvents. For critical samples, use solvents from a freshly opened ampule.

  • Basic Wash: If your sample purification involved an acidic step, ensure it is thoroughly neutralized and washed before NMR analysis.

  • Confirmation by Titration: Add a micro-drop of a basic solution like NaOD or a non-nucleophilic base (e.g., a hindered amine) to your NMR tube. If the pyridine signals shift upfield, it confirms the initial sample was partially protonated.

Question 3: My ¹H NMR spectrum is too crowded in the aromatic region (7.0-9.0 ppm) to make unambiguous assignments. How can I resolve this?

Answer: Signal overlap is a common challenge when multiple aromatic rings are present. One-dimensional NMR is often insufficient for definitive assignment in such cases.[7][8]

  • The Solution: Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities. They provide correlation data that reveals through-bond connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This will clearly show the H-2'/H-3' and H-5'/H-6' correlations within the pyridine ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this molecule. It shows correlations between protons and carbons over 2-3 bonds, allowing you to piece together the entire molecular framework.[9][10][11] For example, it can link the pyrazole H-4 proton to the pyridine C-4' carbon, confirming the connectivity between the two rings.

Part 2: Advanced Troubleshooting & In-Depth Experimental Guides

When simple fixes are not enough, a more systematic approach is required. The following guide provides a logical workflow and detailed protocols to definitively resolve complex spectral ambiguities.

Systematic Troubleshooting Workflow

This decision tree illustrates a logical path from observing an ambiguous spectrum to implementing a solution.

G start Ambiguous NMR Spectrum Observed q1 Are pyrazole signals broad or duplicated? start->q1 q2 Are pyridine signals unexpectedly downfield? q1->q2 No sol1 Likely Tautomerism. Run Low-Temperature NMR. q1->sol1 Yes q3 Is the aromatic region heavily overlapped? q2->q3 No sol2 Likely pH effect. Use fresh solvent or add a basic agent. q2->sol2 Yes sol3 Signal Overlap. Acquire 2D NMR (COSY, HSQC, HMBC). q3->sol3 Yes adv1 If tautomers are confirmed, proceed to 2D NOESY to assign spatial relationships for each form. sol1->adv1 adv2 If pH is confirmed, report data in a buffered solution for consistency. sol2->adv2 adv3 Use HMBC correlations to link pyrazole and pyridine fragments unambiguously. sol3->adv3

Caption: A decision tree for troubleshooting ambiguous NMR spectra.

Experimental Protocol: Unambiguous Assignment using 2D HMBC

The HMBC experiment is crucial for confirming the connectivity between the pyrazole and pyridine rings. It detects J-couplings between protons and carbons that are separated by 2 or 3 bonds.

Objective: To definitively assign the quaternary carbons and confirm the C5-C4' bond.

Methodology:

  • Sample Preparation: Prepare a concentrated sample of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (10-20 mg) in 0.6 mL of a high-quality deuterated solvent (e.g., DMSO-d₆).[12][13][14] Ensure the sample is fully dissolved and free of particulates.

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra. These are necessary for referencing and for projecting onto the axes of the 2D spectrum.

  • Setup the HMBC Experiment:

    • Use a standard pulse program (e.g., hmbcgpqf on Bruker systems).

    • Set the long-range coupling constant (d6 or cnst2): This is the most critical parameter. For aromatic systems, a value optimized for ⁿJCH of 8-10 Hz is a good starting point. This corresponds to a delay of ~62.5 to 50 ms (1/(2*J)).

    • Acquisition Parameters:

      • Set the ¹H spectral width to cover all proton signals.

      • Set the ¹³C spectral width to cover all carbon signals (approx. 0-180 ppm).

      • Use a sufficient number of scans (e.g., 8-16) and increments in the indirect dimension (e.g., 256) to achieve good resolution and signal-to-noise.

  • Data Processing & Analysis:

    • Process the data with appropriate window functions (e.g., sine-bell squared) in both dimensions.

    • Reference the spectrum using your 1D data.

    • Analyze the cross-peaks to establish connectivities.

Self-Validating Data Interpretation:

The presence or absence of specific correlations provides definitive proof of structure.

Proton (¹H) Expected Key HMBC Correlations (to ¹³C) Structural Information Confirmed
Pyrazole H-4C-3, C-5, Pyridine C-4'Confirms the pyrazole ring structure and the crucial C5-C4' linkage between the two heterocyclic rings.
Pyridine H-2'/H-6'Pyridine C-4', Pyridine C-3'/C-5'Confirms the pyridine ring assignments.
Pyridine H-3'/H-5'Pyridine C-4', Pyridine C-2'/C-6'Confirms the pyridine ring assignments.
Methoxy (-OCH₃)Ester Carbonyl (C=O)Confirms the methyl ester group and its attachment to the carboxylate.

This structured analysis of HMBC data provides an internally consistent and verifiable assignment of the molecule's constitution.[15]

G cluster_pyrazole Pyrazole Ring cluster_pyridine Pyridine Ring C3 C3 CO C=O C3->CO C4 C4 C5 C5 H4 H4 H4->C3 ³J H4->C5 ²J C4' C4' H4->C4' ³J OCH3 OCH3 OCH3->CO ³J C2' C2' C3' C3' H2' H2'/6' H2'->C3' ²J H2'->C4' ³J

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Experimental Protocol: Probing Spatial Proximity with 2D NOESY

If tautomerism or rotational isomers are suspected, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide information about which protons are close to each other in space (< 5 Å), irrespective of their bonding.[16][17][18][19][20]

Objective: To differentiate between rotamers or confirm the spatial arrangement of substituents.

Methodology:

  • Sample Preparation: Use a fresh, degassed sample to minimize paramagnetic effects from dissolved oxygen, which can interfere with the NOE.

  • Setup the NOESY Experiment:

    • Use a standard pulse program (e.g., noesygpph on Bruker systems).

    • Set the mixing time (d8): This is the crucial parameter that allows for NOE buildup. For a molecule of this size, start with a mixing time of 500-800 ms. A series of experiments with different mixing times may be necessary.

  • Data Analysis:

    • Look for off-diagonal cross-peaks. A cross-peak between two protons indicates they are spatially close.

    • Example Application: An NOE between the Pyrazole H-4 and the Pyridine H-3'/H-5' protons would provide strong evidence for a particular preferred conformation around the C5-C4' bond.

Part 3: Reference Data

The following table provides estimated ¹H and ¹³C chemical shifts for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate in a neutral, non-interacting solvent like CDCl₃. Actual values will vary based on solvent, concentration, and temperature.

Position Atom Type Estimated Chemical Shift (ppm) Expected Multiplicity Notes
-OCH₃¹H~3.9 - 4.0Singlet (s)
Pyrazole H-4¹H~7.0 - 7.5Singlet (s)Position can vary significantly with tautomerism and solvent.[21]
Pyridine H-3', H-5'¹H~7.6 - 7.8Doublet (d) or AA'XX'Coupled to H-2'/H-6'.
Pyridine H-2', H-6'¹H~8.6 - 8.8Doublet (d) or AA'XX'Highly sensitive to protonation; will shift significantly downfield if the pyridine nitrogen is protonated.
Pyrazole NH¹H~10 - 13Broad singlet (br s)Often very broad and may exchange with water in the solvent, rendering it invisible.
-OCH₃¹³C~52 - 54Quartet (in coupled)
Pyrazole C-4¹³C~105 - 110Doublet (in coupled)
Pyrazole C-3¹³C~140 - 145SingletAssignment with C-5 is ambiguous without HMBC. May be broadened by tautomerism.[1]
Pyrazole C-5¹³C~148 - 152SingletAssignment with C-3 is ambiguous without HMBC. May be broadened by tautomerism.
Pyridine C-3', C-5'¹³C~120 - 124Doublet (in coupled)
Pyridine C-4'¹³C~135 - 140Singlet
Pyridine C-2', C-6'¹³C~150 - 152Doublet (in coupled)
Ester C=O¹³C~160 - 165Singlet

References

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. Bentham Science. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • NMR Shift reagents. Slideshare. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. J. Chem. Soc., Perkin Trans. 2. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks). ResearchGate. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

  • 8-TECH-7 Lanthanide Induced Shifts (LIS). Organic Chemistry Data. [Link]

  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • What are the best practices for sample preparation for NMR analysis? Reddit. [Link]

  • NOESY and ROESY. University of Missouri. [Link]

  • MRRC Structure Elucidation Notes. University of Illinois Chicago. [Link]

  • Chemical shift. Wikipedia. [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • Types of 2D NMR. University of Ottawa. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • 2D NMR FOR THE CHEMIST. University of California, Irvine. [Link]

  • Theoretical NMR correlations based Structure Discussion. ResearchGate. [Link]

  • Chemical Shift In NMR Spectroscopy. YouTube. [Link]

  • In NMR spectroscopy, what is NOESY, and how is it used to determine spatial relationships in molecules?. Proprep. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Biological Assay of Pyridinylpyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridinylpyrazole Technical Support Hub. This guide addresses the specific challenges encountered when assaying pyridinylpyrazole derivatives (e.g., p38 MAPK inhibitors, TGF-


 inhibitors, and c-Met inhibitors). These scaffolds are privileged structures in drug discovery but present distinct physicochemical hurdles—primarily hydrophobicity, planar stacking (aggregation), and fluorescence interference.

Module 1: Pre-Assay Compound Handling

Q: My compound precipitates immediately upon addition to the assay buffer. How do I fix this?

Diagnosis: Pyridinylpyrazoles are often highly lipophilic and planar, leading to poor aqueous solubility and rapid crystallization in ionic buffers. Troubleshooting Protocol:

  • DMSO Step-Down: Do not pipette directly from a 10 mM DMSO stock into the aqueous buffer. This causes "shock precipitation."

    • Correct Method: Prepare an intermediate dilution plate in 100% DMSO (e.g., 50x final concentration).

    • Transfer: Transfer from the 50x DMSO intermediate to the assay buffer. This ensures the compound is dispersed before it hits the high-salt environment.

  • Carrier Protein: If the assay allows, include 0.1% BSA (Bovine Serum Albumin) or 0.01% Triton X-100 in the buffer before adding the compound. This stabilizes hydrophobic molecules.

  • Visual Check: Always perform a "mock dilution" in a clear tube. If the solution turns cloudy or opalescent, the compound has crashed out.

Q: Can I store my diluted working solutions at 4°C overnight?

Answer: No. Pyridinylpyrazoles are prone to "time-dependent precipitation." A solution that looks clear at T=0 may crystallize over 4 hours due to the planar stacking energy of the pyrazole rings.

  • Rule: Prepare working dilutions fresh for every run.

  • Storage: Store 10 mM stocks in 100% DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Module 2: Biochemical Assay Troubleshooting (False Positives)

Q: I see very potent inhibition (IC50 < 10 nM), but the dose-response curve is extremely steep (Hill slope > 2.0). Is this real?

Diagnosis: This is the hallmark of Colloidal Aggregation . Pyridinylpyrazoles can form sub-micrometer colloids that sequester the enzyme non-specifically, leading to false positives. This is the most common artifact for this chemical class.

Validation Experiment: The Detergent Sensitivity Test To distinguish specific binding from aggregation, perform the assay +/- detergent.

ConditionObservationConclusion
Standard Buffer High Potency (IC50 = 10 nM)Inconclusive
+ 0.01% Triton X-100 Loss of Potency (IC50 > 10 µM)False Positive (Aggregator)
+ 0.01% Triton X-100 Potency Retained (IC50 ≈ 10 nM)True Specific Inhibitor

Note: Detergents disrupt the non-specific colloids but usually do not affect specific ATP-pocket binding.

Q: My fluorescence background is high, masking the signal. Does the scaffold interfere?

Answer: Yes, the pyridine-pyrazole core can exhibit intrinsic fluorescence, particularly in the blue/green region (excitation 300-400 nm), or act as a quencher.

  • Solution 1 (Red-Shift): Switch to red-shifted assay readouts (e.g., Alexa Fluor 647, TR-FRET/HTRF) where small molecule autofluorescence is negligible.

  • Solution 2 (Inner Filter Correction): If you must use lower wavelengths, measure the compound's fluorescence alone in buffer. Subtract this baseline from your assay data.

Module 3: Cell-Based Assay Nuances

Q: My compound is potent in the kinase assay (IC50 = 5 nM) but inactive in cells (EC50 > 10 µM). Why?

Diagnosis: This "Biochemical-Cellular Disconnect" is common for pyridinylpyrazoles due to two factors:

  • Permeability: The polar nitrogen atoms in the pyridine/pyrazole rings can reduce passive membrane permeability.

  • ATP Competition: In biochemical assays, [ATP] is often set to

    
     (e.g., 10-50 µM). In cells, [ATP] is ~1-5 mM. If your inhibitor is ATP-competitive (Type I), its potency will drop significantly in the high-ATP cellular environment.
    

Optimization Strategy:

  • Cheng-Prusoff Correction: Calculate the expected cellular IC50:

    
    
    If the observed cellular IC50 matches this calculated value, the issue is ATP competition, not permeability.
    

Visual Troubleshooting Workflows

Diagram 1: Diagnosing False Positives (Aggregation)

This workflow helps you rapidly triage hits to avoid wasting resources on artifacts.

AggregationCheck Start Hit Observed in Biochemical Screen CheckHill Analyze Dose-Response Hill Slope Start->CheckHill SteepSlope Slope >> 1.5 (Steep Curve) CheckHill->SteepSlope Suspicious NormalSlope Slope ≈ 1.0 (Standard Curve) CheckHill->NormalSlope Likely Real DetergentTest Perform Detergent Sensitivity Test (+0.01% Triton X-100) SteepSlope->DetergentTest Specific Outcome: Valid Hit (Specific Binder) NormalSlope->Specific PotencyLost Potency Lost (Shift > 10-fold) DetergentTest->PotencyLost PotencyRetained Potency Retained DetergentTest->PotencyRetained Aggregator Outcome: False Positive (Colloidal Aggregator) PotencyLost->Aggregator PotencyRetained->Specific

Caption: Logic flow for distinguishing specific inhibition from colloidal aggregation artifacts common in planar heterocycles.

Diagram 2: Optimal Compound Handling Protocol

Standardizing this workflow minimizes precipitation-induced variability.

CompoundHandling Stock 10mM Stock (100% DMSO) Store -80°C Intermed Intermediate Plate (50x Conc.) 100% DMSO Stock->Intermed Dilute Mix Final Dilution (2% DMSO) Intermed->Mix Transfer AssayBuff Assay Buffer (Pre-warmed) AssayBuff->Mix Add Spin Centrifuge (1000g, 1 min) Mix->Spin Remove Precipitate Assay Run Assay Immediately Spin->Assay Supernatant

Caption: Step-by-step compound handling to prevent "shock precipitation" of hydrophobic pyridinylpyrazoles.

References

  • Assay Interference by Aggregation. Assay Guidance Manual. (2017). A fundamental guide on detecting colloidal aggregation in small molecule screens.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules. (2021). A review of pyrazole derivatives as kinase inhibitors, discussing structural properties and potency.

  • The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. (2017). Discusses PAINS and aggregators in drug discovery.

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase. Journal of Medicinal Chemistry. (2008). Provides specific examples of assay data and structural considerations for pyridine-based kinase inhibitors.

optimizing crystallization conditions for X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the CrystalGrowth Support Hub. Status: Online | Specialist: Senior Application Scientist Ticket ID: OPT-XR-2024

Introduction: The Philosophy of the Phase Diagram

Optimization is not random; it is the strategic manipulation of the Phase Diagram . Your goal is to navigate the protein-precipitant equilibrium. Most initial hits occur in the Labile Zone (high supersaturation), where nucleation is spontaneous but growth is chaotic, leading to showers of microcrystals. To get diffraction-quality crystals, you must decouple nucleation from growth, moving the system into the Metastable Zone , where existing nuclei grow, but new ones do not form.[1]

TIER 1: The "No Crystals" & Initial Screening Crisis

For users struggling to get the first hit or dealing with heavy precipitation.

Q: My drops are heavy with precipitate immediately. What is happening?

A: You have overshot the nucleation zone and landed deep in the Precipitation Zone . The protein aggregated before it could order itself into a lattice.

  • The Fix: You must lower the supersaturation.

    • Dilution: Halve the protein concentration in the drop.

    • Precipitant Cut: Reduce the precipitant concentration in the reservoir by 10–20%.

    • Buffer Screen: Shift pH by ±0.5 units. Solubility is often pH-dependent; moving away from the pI (isoelectric point) generally increases solubility, slowing down precipitation.

Q: My drops remain clear for weeks. Is the experiment a failure?

A: Not yet. You are likely in the Undersaturated Zone or the stable Metastable Zone (without nuclei).

  • The Fix: Push the system toward the Labile Zone.

    • Evaporation: If using hanging drops, slightly loosen the cover slide seal to allow slow dehydration (risky but effective).

    • Concentration: Increase protein concentration or reservoir precipitant concentration.

    • Seeding: This is the ideal scenario for Macroseeding . Transfer a small crystal (or even a hair/fiber to induce nucleation) into this clear drop. If the protein is in the metastable zone, it will grow onto the seed.[1]

TIER 2: Optimization (Turning Hits into Data)

For users with "showers of needles," spherulites, or small 3D crystals.

Q: I have a "shower of needles" or hundreds of microcrystals. How do I get single crystals?

A: This is a classic Over-Nucleation event. The energy barrier for nucleation is too low.

  • The Fix: Microseed Matrix Screening (MMS) . This is the gold standard for optimization.

    • Logic: By introducing pre-formed nuclei (seeds) into a condition with lower supersaturation (Metastable Zone), you bypass the high-energy nucleation step. The protein deposits onto your seeds rather than forming new, chaotic nuclei.

    • See Protocol A below.

Q: My crystals are large but diffract poorly (high mosaicity).

A: The lattice is disordered, often due to rapid growth or impurity incorporation.

  • The Fix: Slow down the growth rate.

    • Temperature: If crystallizing at 20°C, try 4°C. Lower temperature reduces kinetic energy and slows diffusion.

    • Additives: Add 1–5% glycerol, ethanol, or specific additives (like Hampton Research Additive Screen). These can stiffen the solvent structure or bind to flexible loops.

    • Annealing: Block the solvent channels. Sometimes, post-crystallization soaking in a slightly higher precipitant concentration can "tighten" the lattice (dehydration).[2]

TIER 3: Advanced Troubleshooting

Specific defect identification.

Q: How do I know if this is a Salt Crystal or Protein?

A: Never send a salt crystal to the synchrotron. Use the "Crush & Dye" heuristic.

Test MethodProtein Crystal BehaviorSalt Crystal Behavior
Mechanical (Crush) "Mush" : Crumbles silently like firm jelly or cheese."Click" : Snaps or crunches; shatters into hard fragments.
Dye (IZIT/Methylene Blue) Blue : Solvent channels absorb the dye.Clear : Tightly packed lattice excludes the dye.
Dehydration Cracks/Degrades : Loses morphology quickly in air.Stable : Often remains perfect in air.
Birefringence Weak to Moderate.Often Very Strong (bright colors under cross-polarizers).
Q: My data shows "Twinning" (overlapping lattices).

A: Twinning occurs when two crystals grow intergrown or when the crystal symmetry allows domain ambiguity (merohedral twinning).

  • The Fix:

    • Change Space Group: Switch precipitants (e.g., from PEG to Ammonium Sulfate) to force a different packing arrangement.

    • Cosolvents: Add 3-5% isopropanol or dioxane to disrupt the specific hydrophobic interface causing the twin.

VISUALIZATION: The Optimization Logic

Figure 1: The Crystallization Phase Diagram & Trajectories

This diagram illustrates the target zones.[1] Your goal is to start in the Labile zone for nucleation, then drop into Metastable for growth, or use Seeding to start directly in Metastable.

PhaseDiagram Start Start: Drop Setup Undersat Undersaturated Zone (Protein stays soluble) Start->Undersat Low Conc. Metastable Metastable Zone (Growth, No Nucleation) Start->Metastable Microseeding (Bypass Nucleation) Labile Labile Zone (Spontaneous Nucleation) Start->Labile Ideal Conc. Precip Precipitation Zone (Amorphous Aggregation) Start->Precip Too High Conc. Undersat->Metastable Evaporation/Concentrating Crystal Diffraction Quality Crystal Metastable->Crystal Controlled Growth Labile->Metastable Protein Depletion (Crystal Growth) Labile->Crystal Rapid Growth (Risk: Showers) Precip->Labile Dilution (Rare)

Caption: The Crystallization Phase Diagram. Blue dashed line represents the Microseeding shortcut, bypassing the high-risk Labile Zone.

EXPERIMENTAL PROTOCOLS

Protocol A: Microseed Matrix Screening (MMS)

The most effective method to optimize hits and discover new conditions.

Prerequisites:

  • A "hit" drop containing crystals (even poor ones like needles or spherulites).

  • A "Seed Bead" kit (Hampton Research) or a micro-centrifuge tube and a glass rod.

Step-by-Step:

  • Harvest: Pipette the entire volume of your "hit" drop (crystals + mother liquor) into a tube containing a Seed Bead (bead made of PTFE/glass).

  • Stabilize: Add 50 µL of the reservoir solution from that specific well.

  • Crush: Vortex vigorously for 2–3 minutes. This shatters the crystals into thousands of microscopic nuclei.

  • Dilute (The Serial Dilution):

    • Take the crushed stock (undiluted).

    • Make a 1:10 dilution (5 µL stock + 45 µL reservoir).

    • Make a 1:100 dilution.

    • Tip: 1:100 to 1:1000 is usually the "Sweet Spot" for single crystals.

  • Screen: Set up a new crystallization plate.

    • Drop: 1 µL Protein + 0.5 µL Reservoir + 0.5 µL Seed Stock .

    • Crucial: You can streak this seed stock into random screens (e.g., Index, PEG/Ion) to find entirely new conditions that support growth but wouldn't nucleate on their own.

Protocol B: Cryoprotection Strategy

Ice formation destroys diffraction data. You must vitrify the drop.

The "Step-Up" Method:

  • Identify the precipitant in your mother liquor (e.g., 20% PEG 3350).

  • Prepare a solution of Mother Liquor + Cryoprotectant.

    • Common Agents: Glycerol (20–25%), Ethylene Glycol (20–30%), or Low Molecular Weight PEGs (PEG 400).

  • Do not dunk directly. This shocks the crystal (osmotic shock), causing cracking.

  • Serial Transfer:

    • Transfer crystal to 5% Cryo mix (1 min).

    • Transfer to 10% Cryo mix (1 min).

    • Transfer to 20% Cryo mix (Quick dip).

  • Flash Cool: Mount on a loop and plunge immediately into liquid nitrogen.

DATA SUMMARY: Precipitant Classes

Precipitant ClassMechanism of ActionCommon ExamplesOptimization Tip
Salts "Salting Out" : Competes with protein for water molecules, exposing hydrophobic patches.Ammonium Sulfate, Sodium Chloride, Sodium MalonateVery sensitive to ionic strength. Small changes (e.g., 1.8M to 1.9M) have drastic effects.
Polymers Volume Exclusion : Occupies space, forcing protein molecules together (entropic effect).PEG 400, PEG 3350, PEG 8000Less sensitive than salts. Changing MW (e.g., PEG 3350 -> PEG 4000) can alter crystal packing.
Organics Dielectric Constant : Lowers dielectric constant of solvent, increasing electrostatic attraction.MPD, Isopropanol, Ethanolvolatile! Seal plates tightly. Good for cryo (MPD is its own cryoprotectant).

References

  • Bergfors, T. (2003).[3] Seeds to crystals.[1][3][4][5][6] Journal of Structural Biology. Link (General methodology and seeding guides).

  • Ireton, G. C., & Stoddard, B. L. (2004).[7] Microseed matrix screening for the optimization of protein crystallization conditions. Acta Crystallographica Section D. Link (The foundational paper for MMS).

  • Hampton Research. Crystallization 101: Techniques and Strategies.Link (Authoritative source for phase diagrams and salt vs. protein tests).

  • Luft, J. R., et al. (2011). A deliberate approach to screening and optimization of protein crystallization conditions.[1] Journal of Structural and Functional Genomics. Link

  • Douglas Instruments. The random Microseed Matrix-Screening (rMMS) method.Link (Detailed protocols on rMMS).

Sources

Technical Support Center: Navigating Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving Regiochemical Control

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioisomer formation during the synthesis of substituted pyrazoles. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The Challenge of Regioisomerism in Pyrazole Synthesis

The Knorr pyrazole synthesis and related methods are workhorses in medicinal chemistry for constructing the pyrazole core, a privileged scaffold in numerous pharmaceuticals. A frequent complication arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to the formation of two distinct regioisomers.[1] The selective synthesis of one isomer over the other is often critical, as the biological activity can be highly dependent on the substitution pattern.[1]

This guide will provide a deep dive into the factors governing this regioselectivity and offer practical solutions to steer your synthesis toward the desired product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise during pyrazole synthesis.

Q1: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?

The formation of regioisomers stems from the two non-equivalent carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound and the two different nitrogen atoms of the substituted hydrazine. The initial nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon can occur in two different ways, leading to two distinct intermediates that then cyclize and dehydrate to form the respective pyrazole regioisomers.

Q2: What are the key factors that control regioselectivity in the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine?

Several factors play a crucial role in determining the regiochemical outcome of the reaction.[1] A thorough understanding of these can help you to rationalize your results and devise strategies for improvement.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can create steric hindrance, favoring the nucleophilic attack at the less hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents on both reactants is a major determinant. Electron-withdrawing groups on the dicarbonyl compound will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups will have the opposite effect.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the outcome. Under acidic conditions, the hydrazine can be protonated, altering the relative nucleophilicity of its two nitrogen atoms. In basic media, the enolate formation of the dicarbonyl compound can be a key factor.[1]

  • Solvent Choice: The solvent can have a profound impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in N-methylpyrazole formation compared to standard solvents like ethanol.[2][3]

  • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of the regioisomers formed.

Q3: How do I predict which regioisomer will be the major product?

Predicting the major regioisomer requires a careful analysis of the factors mentioned above. As a general rule of thumb for the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound:

  • The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound.

  • In substituted hydrazines like methylhydrazine, the NH2 group is generally more nucleophilic than the NHR group.

  • The electrophilicity of the carbonyl carbons is influenced by the electronic nature of their adjacent substituents.

Q4: Are there alternative methods to synthesize pyrazoles with high regioselectivity?

Yes, several methods have been developed to overcome the regioselectivity challenges of the classical Knorr synthesis. These include:

  • Synthesis from Hydrazones and Nitroolefins: This method can provide excellent regioselectivity for the synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[4][5] The regioselectivity is governed by the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone.[4]

  • Catalytic Methods: Various metal-catalyzed and organocatalyzed reactions have been developed to achieve high regioselectivity in pyrazole synthesis.[5][6][7] For instance, cerium-catalyzed reactions of vicinal diols with hydrazones have been shown to be highly regioselective.[6]

  • Multicomponent Reactions: One-pot multicomponent reactions can offer high efficiency and regioselectivity in the synthesis of complex pyrazole derivatives.[8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to regioisomer formation in pyrazole synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity (Significant mixture of isomers) Steric and electronic effects of substituents are not sufficiently differentiated.- Modify the substituents on the 1,3-dicarbonyl or hydrazine to introduce greater steric bulk or stronger electronic bias. - Explore alternative synthetic routes that offer inherent regiocontrol (e.g., synthesis from hydrazones).
Suboptimal reaction conditions.- Solvent Optimization: Screen a range of solvents, paying close attention to fluorinated alcohols (TFE, HFIP) which are known to enhance regioselectivity.[2][3] - pH Adjustment: Systematically vary the pH of the reaction medium (e.g., by adding catalytic amounts of acid or base) to influence the initial nucleophilic attack. - Temperature Control: Investigate the effect of reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.
Inconsistent Regioisomeric Ratio Reaction conditions are not well-controlled.- Ensure precise control over reagent stoichiometry, temperature, and reaction time. - Use freshly distilled solvents and high-purity reagents to avoid unforeseen catalytic effects from impurities.
Low Yield of the Desired Regioisomer The desired isomer is the minor product under the current conditions.- In addition to the solutions for poor regioselectivity, consider using a protecting group strategy to temporarily block one of the reactive sites and direct the reaction pathway.
Difficulty in Separating Regioisomers The regioisomers have very similar physical properties (e.g., polarity).- If chromatographic separation is challenging, consider derivatization of the mixture to introduce a significant difference in physical properties, followed by separation and deprotection. - Explore alternative purification techniques such as crystallization or supercritical fluid chromatography (SFC).

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments aimed at controlling regioisomer formation.

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from literature demonstrating the beneficial effect of fluorinated alcohols on regioselectivity.[2][3]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated alcohol (3-5 mL).

  • To the stirred solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-4 hours), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the product and determine the regioisomeric ratio using ¹H NMR spectroscopy and/or GC-MS.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins

This protocol provides an alternative, highly regioselective route to substituted pyrazoles.[4]

Materials:

  • N-arylhydrazone (1.0 mmol)

  • Nitroolefin (1.1 mmol)

  • Ethylene glycol or Trifluoroethanol (TFE) with Trifluoroacetic acid (TFA) (for less reactive hydrazones)

  • Reaction vessel suitable for heating

Procedure:

  • Thermal Conditions: In a suitable reaction vessel, combine the N-arylhydrazone (1.0 mmol) and the nitroolefin (1.1 mmol) in ethylene glycol. Heat the mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

  • Acid-Assisted Conditions (for electron-deficient hydrazones): In a suitable reaction vessel, dissolve the N-arylhydrazone (1.0 mmol) and the nitroolefin (1.1 mmol) in TFE. Add a catalytic amount of TFA. Stir the mixture at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired regioisomer.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

Entry1,3-DicarbonylHydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
11-Phenylbutane-1,3-dioneMethylhydrazineEthanol~1:1[2][3]
21-Phenylbutane-1,3-dioneMethylhydrazineTFE>95:5[2][3]
31-Phenylbutane-1,3-dioneMethylhydrazineHFIP>99:1[2][3]

Visualization of Reaction Mechanisms and Workflows

Diagram 1: Mechanistic Pathways to Regioisomer Formation

G cluster_reactants Reactants cluster_pathwayA Pathway A cluster_pathwayB Pathway B R1_CO_CH2_CO_R2 Unsymmetrical 1,3-Dicarbonyl Attack_A Attack at C1 (R1-CO) R1_CO_CH2_CO_R2->Attack_A Attack_B Attack at C3 (R2-CO) R1_CO_CH2_CO_R2->Attack_B R_NH_NH2 Substituted Hydrazine R_NH_NH2->Attack_A R_NH_NH2->Attack_B Intermediate_A Intermediate A Attack_A->Intermediate_A Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization & Dehydration Intermediate_B Intermediate B Attack_B->Intermediate_B Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity Observed Solvent_Opt Solvent Optimization (e.g., TFE, HFIP) Start->Solvent_Opt pH_Control pH Control (Acidic/Basic Catalysis) Solvent_Opt->pH_Control No Improvement Success Desired Regioselectivity Achieved Solvent_Opt->Success Success Temp_Control Temperature Variation pH_Control->Temp_Control No Improvement pH_Control->Success Success Substrate_Mod Substrate Modification (Steric/Electronic) Temp_Control->Substrate_Mod No Improvement Temp_Control->Success Success Alternative_Route Consider Alternative Synthetic Route Substrate_Mod->Alternative_Route No Improvement Substrate_Mod->Success Success

Caption: Decision tree for optimizing regioselectivity.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Katritzky, A. R., et al. (2003). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 68(14), 5720–5723.
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(20), 7545–7551.
  • Panda, N., & Jena, A. K. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 20(45), 8963-8967.
  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine - ResearchGate.
  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7593.
  • Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.

Sources

Technical Support Center: Method Refinement for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Purity Synthesis Support Hub. Subject: Optimization of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (CAS: N/A for specific isomer, generic scaffold focus) Application: Kinase Inhibitor Intermediates (e.g., p38 MAPK), Ligand Synthesis.

Module 1: Core Synthesis Directive (The "Telescoped" Protocol)

The Challenge: The conventional isolation of the intermediate—methyl 2,4-dioxo-4-(4-pyridinyl)butanoate—often leads to yield loss due to its hygroscopic nature and susceptibility to decarboxylation. The Solution: A telescoped (one-pot) Claisen condensation followed by cyclization. This method minimizes handling losses and maximizes atom economy.

Optimized Protocol

Reagents:

  • 4-Acetylpyridine (1.0 eq)

  • Dimethyl Oxalate (1.2 eq)

  • Sodium Methoxide (NaOMe), 25-30% in MeOH (1.5 eq)

  • Hydrazine Hydrate (1.1 eq)

  • Glacial Acetic Acid (for pH adjustment)

  • Solvent: Methanol (Anhydrous)

Step-by-Step Workflow:

  • Claisen Condensation (The Enolate Formation):

    • Charge anhydrous Methanol into the reactor under

      
       atmosphere.
      
    • Add NaOMe solution. Cool to 0–5°C.

    • Critical Step: Pre-mix 4-Acetylpyridine and Dimethyl Oxalate in a separate vessel. Add this mixture slowly to the cold NaOMe solution over 30–60 minutes.

    • Why? Adding the ketone to the base minimizes self-condensation of the ketone (aldol side-reaction).

    • Allow to warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC/TLC for disappearance of 4-acetylpyridine.

  • In-Situ Cyclization:

    • Cool the yellow/orange suspension (diketo-enolate salt) to 0–10°C.

    • Add Hydrazine Hydrate dropwise.[1] Caution: Exothermic.

    • pH Control: The reaction mixture is highly alkaline. After hydrazine addition, stir for 1 hour, then acidify carefully with Glacial Acetic Acid to pH ~4–5.

    • Why? Cyclization is most efficient at slightly acidic to neutral pH. Highly basic conditions during workup can hydrolyze the methyl ester to the carboxylic acid.

    • Reflux for 2–3 hours to ensure complete dehydration and aromatization.

  • Isolation:

    • Cool to room temperature.[2] The product often precipitates as a solid.

    • If no solid forms, concentrate the methanol to 20% volume and add cold water.

    • Filter the crude solid.[1]

Module 2: The "pH-Swing" Purification Strategy

Chromatography is often inefficient for polar pyridinyl-pyrazoles due to streaking on silica. We recommend a Chemical Purification utilizing the amphoteric nature of the pyridine-pyrazole scaffold.

The Logic
  • State A (pH < 2): Pyridine nitrogen is protonated (

    
    ). The molecule is water-soluble. Non-basic organic impurities (unreacted oxalate, neutral byproducts) remain organic-soluble.
    
  • State B (pH 7–8): The molecule is neutral. Solubility in water drops drastically; it precipitates or extracts into organic solvents (EtOAc/DCM).

Visualization: Purification Workflow

PurificationFlow Crude Crude Solid (Contains salts, oligomers) AcidDissolution Dissolve in 1M HCl (pH 1-2) Crude->AcidDissolution WashStep Wash with Ethyl Acetate (Remove non-basic impurities) AcidDissolution->WashStep PhaseSep Phase Separation WashStep->PhaseSep AqPhase Aqueous Phase (Contains Product-H+) PhaseSep->AqPhase Keep OrgPhase Organic Phase (Discard Impurities) PhaseSep->OrgPhase Discard Neutralize Neutralize with NaHCO3 (Target pH 7.5) AqPhase->Neutralize Precipitate Product Precipitation Neutralize->Precipitate FinalFilter Filtration & Drying Precipitate->FinalFilter

Caption: The "pH-Swing" protocol leverages the basicity of the pyridine ring to separate the target molecule from non-basic organic impurities without chromatography.

Module 3: Analytical Validation & Tautomerism

Issue: Users often report "missing signals" or "broad peaks" in NMR. Explanation: 3(5)-substituted pyrazoles undergo annular tautomerism.[3][4] In solution, the proton rapidly hops between


 and 

.
FeatureObservationTechnical Interpretation
1H NMR (DMSO-d6) Broad singlet > 13 ppmThe Pyrazole -NH proton. Often invisible if trace water is present (exchange).
1H NMR (C-H) Broadening of Pyrazole-H4Tautomeric exchange rate is intermediate on the NMR timescale at RT.
13C NMR "Missing" C3/C5 signalsCoalescence due to tautomerism. Run NMR at low temp (-40°C) or high temp (60°C) to sharpen.
Regiochemistry 3- vs 5- isomerIn the absence of N-alkylation, these are tautomers of the same molecule. Naming convention depends on the frozen state, but chemically they are identical in solution.

Troubleshooting Center (FAQ)

Q1: My yield is low (<40%), and I see a lot of 4-acetylpyridine remaining.

  • Diagnosis: Moisture contamination. The Claisen condensation is reversible.[5] Water hydrolyzes the enolate or the dimethyl oxalate.

  • Fix: Ensure Methanol is anhydrous (<0.05% water). Use a drying tube or

    
     line. Increase NaOMe to 2.0 eq if the starting ketone is wet.
    

Q2: The product contains a persistent impurity at ~1.5% (HPLC).

  • Diagnosis: Likely the hydrazide impurity. If hydrazine attacks the ester group (position 3) instead of just the ketone, you form the pyrazole-hydrazide.

  • Fix: Avoid large excesses of hydrazine. Keep the reaction temperature low (0°C) during hydrazine addition. If present, the "pH-Swing" (Module 2) might not remove this as it is also basic. Recrystallize from Ethanol/Water (9:1).

Q3: I isolated the product, but it turned into a carboxylic acid.

  • Diagnosis: Hydrolysis during workup.

  • Fix: You likely exposed the ester to high pH (NaOH) or strong acid (HCl) with heat. When neutralizing in Module 1, use Acetic Acid (weak acid) or dilute HCl at room temperature. Do not heat the aqueous workup phases.

Q4: Can I use Ethanol instead of Methanol?

  • Diagnosis: Transesterification risk.

  • Fix: If you use Diethyl Oxalate and Ethanol, you get the Ethyl ester. If you use Dimethyl Oxalate and Ethanol, you get a mixture of Methyl/Ethyl esters. Rule: Match the alkoxide base and solvent to the ester group of the oxalate (MeOH/NaOMe for Methyl ester).

References

  • Claisen Condensation Mechanism & Optimization

    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
    • Reaction Mechanism Overview:

  • Pyrazole Synthesis & Tautomerism

    • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76. (Definitive text on azole tautomerism).
    • Specific Tautomer Data: Alkorta, I., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 2019.[4][6]

  • Pyridinyl-Pyrazole Scaffolds in Drug Discovery

    • Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinase B/Akt." ChemMedChem, 2008. (Context for pyridine-pyrazole kinase inhibitors).
    • Synthesis Context:

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity & Selectivity Profiling of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

[1]

Executive Summary & Compound Profile

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (CAS: 144252-20-0) represents a "privileged structure" in medicinal chemistry.[1] Its core motif—a pyrazole ring substituted with a pyridine and a carboxylate—serves as a critical scaffold for designing inhibitors against Protein Kinases (e.g., p38 MAPK, JNK) and 2-Oxoglutarate (2OG) Oxygenases (e.g., Histone Demethylases).[1]

While highly versatile, this scaffold exhibits inherent cross-reactivity risks that must be managed during lead optimization.[1] This guide objectively compares its performance against standard alternatives, detailing the specific off-target interactions (Kinome and CYP450) that define its utility.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Core Scaffold: 5-(4-Pyridyl)-pyrazole[1]

  • Key Functionality:

    • Pyridine Nitrogen: H-bond acceptor (Kinase hinge binder) / Heme-iron coordinator (CYP inhibitor).[1]

    • Pyrazole NH: H-bond donor (Glu/Asp interactions).[1]

    • Methyl Ester: Pro-moiety (cell permeability) or H-bond acceptor.[1]

Cross-Reactivity Mechanisms: The "Pyridine Penalty"

Understanding the causality of cross-reactivity is essential for rational probe design.[1] The biological activity of this compound is driven by two primary mechanisms, which also drive its off-target profile.[1]

A. Kinome Promiscuity (Hinge Binding)

The 4-pyridyl moiety mimics the adenine ring of ATP.[1] The pyridine nitrogen forms a critical hydrogen bond with the "hinge region" backbone of kinase enzymes.[1]

  • Target: p38 MAPK, JNK isoforms.[1]

  • Cross-Reactivity: High potential for off-target hits on CK1 , DYRK , and GSK3 families due to conserved hinge architecture.[1]

B. Metabolic Cross-Reactivity (CYP Inhibition)

The exposed nitrogen on the pyridine ring is a potent coordinator of the heme iron in Cytochrome P450 enzymes.[1]

  • Mechanism: Type II ligand binding (reversible coordination).[1]

  • Risk: Strong inhibition of CYP3A4 and CYP2D6 , leading to poor metabolic stability and drug-drug interaction (DDI) liabilities.[1]

Comparative Performance Analysis

This section compares Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (Compound A) with two strategic alternatives: its Phenyl Analog (Compound B) and the Carboxamide Isostere (Compound C).[1]

Table 1: Structural & Functional Comparison
FeatureCompound A (Topic) Compound B (Phenyl Analog) Compound C (Amide Isostere)
Structure Methyl 5-(4-pyridyl)...[1]Methyl 5-phenyl...[1][2]5-(4-pyridyl)...-amide
Primary Utility Kinase/KDM ScaffoldNegative Control / Hydrophobic ProbeH-Bond Optimization
Kinase Potency High (Hinge binder)Low (Lacks H-bond acceptor)High (Alt.[1] H-bond network)
CYP Inhibition High (Heme coordination)Low (No N-coordination)Moderate (Electronic modulation)
Solubility Moderate (pH dependent)Low (Lipophilic)Moderate-High
Cell Permeability High (Ester prodrug)HighLow-Moderate (Polar)
Performance Verdict
  • Select Compound A when targeting the ATP-binding pocket where a specific H-bond acceptor (Pyridine N) is required for potency.[1]

  • Select Compound B to validate that activity is driven by the specific pyridine-hinge interaction (loss of activity confirms mechanism).[1]

  • Select Compound C to improve metabolic stability by altering the electronics of the pyridine ring, though often at the cost of permeability.[1]

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates the decision tree for profiling the cross-reactivity of Pyridine-Pyrazole scaffolds.

CrossReactivityWorkflowStartCompound A(Scaffold)PrimaryAssayPrimary Target Assay(e.g., p38 IC50)Start->PrimaryAssayDecision1Active (<100 nM)?PrimaryAssay->Decision1SelectivityKinome Profiling(Panel of 50+ Kinases)Decision1->SelectivityYesCYP_ScreenCYP450 Inhibition(CYP3A4, 2D6)Decision1->CYP_ScreenParallel PathDecision1->StopNoAnalysisData SynthesisSelectivity->AnalysisOff-Target HitsCYP_Screen->AnalysisIC50 ValuesOutcome1High SelectivityLow CYP Inhibition(Lead Candidate)Analysis->Outcome1Clean ProfileOutcome2Promiscuous / CYP Inhibitor(Tool Compound Only)Analysis->Outcome2Dirty Profile

Figure 1: Strategic workflow for evaluating the selectivity and liabilities of Pyridine-Pyrazole scaffolds.

Experimental Protocols

To ensure data integrity, use these self-validating protocols.

Protocol A: CYP450 Inhibition Assay (Fluorescence-Based)

Objective: Quantify the "Pyridine Penalty" by measuring CYP3A4 inhibition.[1]

  • Reagents:

    • Recombinant human CYP3A4 baculosomes.[1]

    • Substrate: Vivid® BOMCC (Blue).[1]

    • Positive Control: Ketoconazole (known CYP3A4 inhibitor).[1]

    • Test Compound: Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (diluted in DMSO).[1]

  • Procedure:

    • Step 1: Prepare a 2X Enzyme/Buffer mix in 100 mM Potassium Phosphate (pH 7.4).

    • Step 2: Dispense 40 µL of Enzyme mix into a black 96-well plate.

    • Step 3: Add 1 µL of Test Compound (8-point dose-response, 0.1 nM – 10 µM). Incubate 10 min at 37°C. Rationale: Allows potential heme coordination.

    • Step 4: Initiate reaction with 10 µL of 5X NADP+/Substrate mix.[1]

    • Step 5: Read Fluorescence (Ex 530nm / Em 590nm) kinetically for 30 mins.

  • Validation Criteria:

    • Z-factor > 0.5.[1][3]

    • Ketoconazole IC50 must fall within 2-fold of historical mean (typically ~15-30 nM).[1]

Protocol B: Kinase Hinge-Binding Validation (Surface Plasmon Resonance)

Objective: Confirm that binding is driven by the pyridine-hinge interaction.[1]

  • Setup: Immobilize target kinase (e.g., p38 MAPK) on a CM5 sensor chip via amine coupling.[1]

  • Injection: Inject Compound A and Compound B (Phenyl analog) at 10 µM.

  • Analysis:

    • Compound A: Should show rapid association/dissociation (typical of ATP-competitive inhibitors).[1]

    • Compound B: Should show negligible binding response .

    • Interpretation: If Compound B binds, the interaction is driven by hydrophobic effects (pyrazole core) rather than the specific pyridine-hinge H-bond.[1]

Mechanism of Action Diagram

The following diagram details the molecular interactions driving both the potency and the cross-reactivity of the scaffold.

InteractionMapLigandMethyl 5-(4-Pyridinyl)pyrazole-3-carboxylateHBondH-Bond Acceptor(Pyridine N)Ligand->HBondCoordinationFe-Coordination(Pyridine N)Ligand->CoordinationHydrophobicHydrophobic Stacking(Pyrazole Core)Ligand->HydrophobicKinaseKinase Hinge Region(Target)CYPCYP450 Heme Iron(Off-Target)HBond->KinaseIncreases PotencyCoordination->CYPIncreases ToxicityHydrophobic->KinaseNon-specific bindingHydrophobic->CYPSubstrate binding

Figure 2: Mechanistic basis of dual-activity.[1] The Pyridine Nitrogen is the critical determinant for both efficacy (Kinase) and toxicity (CYP).[1]

References

  • Evaluation of Pyridine-Pyrazole Scaffolds in Kinase Inhibitor Design. Source:Journal of Medicinal Chemistry. Discusses the "hinge-binding" role of pyridine nitrogens in p38 MAPK inhibitors.

  • Cytochrome P450 Inhibition by Heterocyclic Compounds. Source:Drug Metabolism and Disposition.[1] Detailed analysis of how pyridine nitrogens coordinate heme iron, leading to Type II inhibition.[1]

  • Fragment-Based Drug Discovery: Lessons from the Pyrazole Library. Source:Nature Reviews Drug Discovery.[1] Reviews the promiscuity and utility of pyrazole carboxylates as starting fragments.[1][4]

  • Assay Interference by Fluorescent Compounds. Source:Assay Guidance Manual (NCBI).[1] Guidelines on detecting autofluorescence in blue-shifted assays (relevant for pyridine derivatives).

in vitro assay validation for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate activity

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Assay Validation for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (MPP-3C)

Executive Summary: The Probe & The Challenge

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (herein referred to as MPP-3C ) represents a critical class of 2-oxoglutarate (2-OG) mimics utilized in epigenetic and metabolic drug discovery. Structurally, it features a pyridine-pyrazole core equipped with a carboxylate ester.[1][2]

The Core Scientific Challenge: Researchers often mischaracterize MPP-3C by screening it directly in biochemical assays without accounting for its pro-drug nature . The methyl ester moiety masks the carboxylic acid "warhead" required for chelating the active site Iron (Fe2+) in 2-OG oxygenases (e.g., Histone Demethylases like KDMs or Prolyl Hydroxylases like PHDs).

This guide validates MPP-3C as a cell-permeable pro-inhibitor , comparing its performance against industry standards like DMOG and IOX1 , and provides a self-validating workflow to ensure data integrity.

Part 1: Mechanism & Comparative Analysis

Mechanism of Action: The "Esterase Switch"

MPP-3C is designed to cross the cell membrane (passive diffusion). Once intracellular, ubiquitous esterases hydrolyze the methyl ester, releasing the free acid (Active Form) . This active acid competes with the co-factor 2-oxoglutarate (α-ketoglutarate) for the Fe(II) active site of the enzyme.

Critical Implication:

  • Cellular Assays: Use MPP-3C (permeable).

  • Biochemical (Cell-Free) Assays: You must use the hydrolyzed acid form or include esterases; otherwise, MPP-3C will appear inactive (False Negative).

Comparative Guide: MPP-3C vs. Alternatives
FeatureMPP-3C (Test Probe) DMOG (Standard Control) IOX1 (Broad Spectrum) GSK-J4 (Specific Control)
Primary Target Broad 2-OG Oxygenases (KDM/PHD)HIF Prolyl Hydroxylases (PHD)Broad Spectrum (KDM/PHD)KDM6A/B (H3K27 Demethylase)
Cell Permeability High (Lipophilic Ester)High (Ester)Low (Acid) / High (Ester)High (Ester)
Selectivity Moderate (Scaffold dependent)Low (Pan-inhibitor)Very Low (Pan-inhibitor)High (KDM6 selective)
Assay Utility Epigenetic/Metabolic Screening Hypoxia Mimetic ControlsStructural BiologySpecific Pathway Validation
Key Limitation Requires Hydrolysis Metabolic instabilityWeak potency in cellsSlow hydrolysis kinetics

Part 2: Visualizing the Validation Workflow

The following diagram illustrates the critical "Pro-Drug Activation" pathway required for MPP-3C activity, distinguishing between correct cellular usage and biochemical assay requirements.

MPP_Validation_Workflow MPP MPP-3C (Methyl Ester) [Inactive Warhead] Cell_Membrane Cell Membrane (Passive Diffusion) MPP->Cell_Membrane High Permeability Biochem_Assay Cell-Free Assay (No Esterase) MPP->Biochem_Assay Direct Addition Esterase Esterase Hydrolysis (Activation Step) Cell_Membrane->Esterase Enters Cell Cytosol Intracellular Space Active_Acid Free Acid Form [Active Warhead] Esterase->Active_Acid Cleaves Methyl Group Target_Enzyme Target: 2-OG Oxygenase (KDM / PHD) Active_Acid->Target_Enzyme Chelates Active Site Fe(II) Outcome Inhibition Outcome: Chromatin Change / HIF Stabilization Target_Enzyme->Outcome Substrate Accumulation Biochem_Assay->Target_Enzyme NO BINDING (False Negative)

Caption: Logic flow demonstrating why MPP-3C requires intracellular esterase activation to inhibit 2-OG oxygenases. Direct application in cell-free assays leads to false negatives.

Part 3: Step-by-Step Validation Protocols

Protocol A: The "Esterase Switch" Verification (LC-MS)

Objective: Confirm that MPP-3C is actually converted to its active acid form in your specific cell line.

  • Preparation: Seed HeLa or HEK293 cells in 6-well plates (1x10^6 cells/well).

  • Treatment: Treat cells with 10 µM MPP-3C for 0, 1, 4, and 24 hours.

  • Extraction: Wash with cold PBS. Lyse cells with 80% Methanol (cold). Centrifuge at 14,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Validation Criteria:

    • Time T=0: High peak for MPP-3C (Parent), no peak for Acid.

    • Time T=4h: Decrease in MPP-3C peak; appearance and rise of [M-14] peak (loss of methyl group).

    • Self-Validating Check: If the Acid peak does not appear, your cell line lacks the specific carboxylesterase activity required, and the probe is invalid for this model.

Protocol B: Cellular Target Engagement (HIF-1α Stabilization)

Objective: Functional validation of PHD inhibition (Hypoxia Mimicry).

  • Cell Culture: Use a reporter cell line (e.g., HCT116) or standard line.

  • Dosing:

    • Negative Control: DMSO (0.1%).

    • Positive Control: DMOG (1 mM) or CoCl2 (100 µM).

    • Test Compound: MPP-3C (Titration: 1 µM – 100 µM).

  • Incubation: 4–6 hours under normoxic conditions.

  • Lysis: Rapidly lyse in Urea/SDS buffer (HIF-1α degrades in seconds if oxygen is present during lysis).

  • Western Blot: Probe for HIF-1α .

  • Interpretation:

    • MPP-3C should induce HIF-1α accumulation in a dose-dependent manner, similar to DMOG.

    • Note: If MPP-3C is potent at <10 µM while DMOG requires 1 mM, MPP-3C is a superior probe for this application.

Protocol C: Biochemical Selectivity (AlphaScreen)

Crucial Note: For this assay, you MUST synthesize or purchase the Hydrolyzed Free Acid form of MPP-3C.

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Ascorbate, 10 µM Fe(II).

  • Components:

    • Enzyme: Recombinant KDM4A or KDM5B (2-5 nM).

    • Substrate: Biotinylated H3K9me3 or H3K4me3 peptide.

  • Reaction: Incubate Enzyme + Inhibitor (Acid Form) + Substrate + 2-OG (Km concentration) for 60 min.

  • Detection: Add Streptavidin-Donor beads and Antibody-Acceptor beads (specific to the product methylation state).

  • Readout: AlphaScreen signal (decrease in signal = inhibition of demethylation, depending on antibody specificity).

  • Data Analysis: Calculate IC50.

    • Success Metric: The Acid form should have an IC50 in the nanomolar range (<500 nM) . The Ester form (MPP-3C) should have an IC50 > 100 µM (inactive).

Part 4: Troubleshooting & Integrity Checks

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , perform these controls:

  • The "Iron Rescue" Control:

    • If MPP-3C activity is genuine (acting via the 2-OG/Iron axis), adding excess Fe(II) (100-200 µM) to the cell media should attenuate the effect. If activity remains unchanged, the compound may be acting via off-target toxicity (non-specific killing).

  • Cytotoxicity vs. Activity:

    • Run a parallel CellTiter-Glo assay.

    • Rule: The concentration required for functional activity (e.g., HIF stabilization) must be at least 5-fold lower than the CC50 (cytotoxic concentration).

  • The "Inactive Isomer" Check:

    • Use Methyl 3-(4-pyridinyl)pyrazole-5-carboxylate (regioisomer) if available. Often, slight structural changes abolish binding to the specific 2-OG pocket, providing an excellent negative control for structural specificity.

References

  • Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry. Link

    • Context: Establishes the structural basis for carboxylic acid mimics in KDM inhibition.
  • Hopkinson, R. J., et al. (2013). "Isomers of KDM4 inhibitors: the importance of being oriented." ChemMedChem. Link

    • Context: Discusses the pyridine-pyrazole scaffold and the necessity of the acid warhead for iron chel
  • Kruidenier, L., et al. (2012). "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response." Nature. Link

    • Context: Validates the "GSK-J4 (Ester) vs. GSK-J1 (Acid)
  • McDonough, M. A., et al. (2010). "Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2)." PNAS. Link

    • Context: Structural validation of the 2-oxoglutarate binding pocket targeted by MPP-3C deriv

Sources

Safety Operating Guide

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Directive

Do not dispose of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate down the drain.

This compound is a nitrogen-rich heterocyclic ester.[1] While it is not typically classified as "P-listed" (acutely toxic) like pure pyridine, it must be managed as Hazardous Organic Waste due to its potential for aquatic toxicity and persistence.

Immediate Action Plan:

  • Isolate: Segregate from oxidizers and strong acids.

  • Containerize: Collect in High-Density Polyethylene (HDPE) or amber glass containers.

  • Label: Tag immediately as "Hazardous Waste - Toxic/Irritant."

  • Destroy: The only compliant disposal method is High-Temperature Incineration via a licensed facility.

Part 2: Technical Hazard Analysis (The "Why")

To handle this chemical safely, you must understand its structural vulnerabilities. This is not just "powder in a jar"; it is a reactive intermediate.

Structural Risks
  • The Pyridine Ring: This moiety imparts basicity and biological activity. Pyridine derivatives are notorious for aquatic toxicity. If released into waterways, they can disrupt microbial ecosystems.

  • The Pyrazole Core: Generally stable, but nitrogen-rich. Incomplete combustion can generate nitrogen oxides (

    
    ), necessitating incineration with scrubbers.
    
  • The Methyl Ester: Susceptible to hydrolysis. If left in unsealed containers with moisture, it will degrade into the corresponding carboxylic acid and methanol. While this doesn't drastically change the disposal path, it alters the chemical inventory and potential compatibility hazards.

Physical Properties & Disposal Implications
PropertyData (Typical for Class)Operational Implication
Physical State Solid (Powder/Crystal)Must be dissolved or slurried for some incinerator feeds, or packed in lab-packs.[1]
Solubility DMSO, Methanol, DCMIf in solution, the solvent dictates the primary waste code (e.g., F002, F003).
Stability Stable under normal conditionsKeep away from strong oxidizers (e.g., nitric acid) to prevent exothermic reactions in waste drums.
Flash Point N/A (Solid) / Solvent dependentIf dissolved in organic solvent, treat as Ignitable (D001) .

Part 3: Operational Disposal Protocol

Step 1: Waste Characterization & Segregation

Before moving the vessel, determine the state of the waste.

  • Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Liquid Waste: Mother liquors or reaction mixtures containing the compound.

CRITICAL RULE: Do not mix this compound with oxidizing agents (Peroxides, Nitrates, Chromates). The pyridine nitrogen can oxidize, leading to heat generation in the waste container.

Step 2: Packaging
  • Solids: Use a wide-mouth HDPE jar. Double-bagging in 6-mil polyethylene bags is recommended before placing in the drum to minimize dust generation during final processing.[1]

  • Liquids: Use narrow-neck amber glass or HDPE bottles. Leave 10% headspace to allow for expansion.

Step 3: Labeling (Satellite Accumulation)

Your label must be specific. "Chemical Waste" is insufficient.

  • Correct Label: "Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate Solution in Methanol."

  • Hazard Checkboxes: Mark [x] Toxic and [x] Irritant. If in solvent, mark [x] Flammable.

Step 4: The Decision Logic (Workflow)

The following diagram illustrates the decision process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure or Contaminated Debris) StateCheck->SolidPath LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath SolidContainer Containerize: Wide-Mouth HDPE Jar (Double Bagged) SolidPath->SolidContainer LiquidContainer Containerize: Amber Glass/HDPE (Leave Headspace) LiquidPath->LiquidContainer Labeling Labeling: Full Chemical Name + Hazards (Toxic, Irritant) SolidContainer->Labeling LiquidContainer->Labeling Accumulation Satellite Accumulation Area (Max 55 gal or 1 qt acute) Labeling->Accumulation FinalDisp Final Disposal: High-Temp Incineration (RCRA Permitted Facility) Accumulation->FinalDisp

Figure 1: Operational decision tree for segregating and packaging heterocyclic ester waste.

Part 4: Emergency Response (Spill Protocol)

If a spill occurs, you must act to prevent the pyridine moiety from entering drains.

  • Evacuate & Ventilate: Dust from this compound is a respiratory irritant (H335).[2]

  • PPE: Wear nitrile gloves, lab coat, and a P95/N95 respirator if powder is airborne.

  • Containment:

    • Solid Spill: Do not sweep dry. Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent.[1] Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 1M HCl) to protonate the pyridine nitrogen, making it water-soluble for easier cleanup, followed by a soap and water wash. Collect all wipes as solid waste.

SpillResponse Spill Spill Detected Assess Assess Hazard: Is it Powder or Liquid? Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid WetMethod Cover with Wet Paper (Prevent Dust) Powder->WetMethod Absorb Absorb with Vermiculite (Non-Combustible) Liquid->Absorb Clean Decon Surface: Dilute Acid Wash -> Soap/Water WetMethod->Clean Absorb->Clean Dispose Collect as Hazardous Waste Clean->Dispose

Figure 2: Logic flow for containing and cleaning spills of methyl 5-(4-pyridinyl)pyrazole-3-carboxylate.[1]

Part 5: Regulatory Compliance (US Focus)

Compliance is self-validating.[1] If you follow the strictest protocol, you satisfy all lesser regulations.

  • RCRA Status: This specific compound is not typically "P-listed" or "U-listed" by specific name in 40 CFR 261.[1]33. However, it is a Characteristic Waste if mixed with ignitable solvents (D001).

  • Best Practice Classification: Treat as Non-Halogenated Organic Waste .

  • Drain Disposal: Strictly Prohibited. The Clean Water Act regulates the discharge of toxic organics. Pyridine derivatives are difficult for municipal water treatment plants to degrade effectively.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl 1H-pyrazole-3-carboxylate (Analogous Structure). (Note: Used for structural analog hazard validation).

Sources

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Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.